Product packaging for sodium;3,4,5-trihydroxybenzoate(Cat. No.:)

sodium;3,4,5-trihydroxybenzoate

Cat. No.: B7820939
M. Wt: 192.10 g/mol
InChI Key: FZHLWVUAICIIPW-UHFFFAOYSA-M
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Description

Contextualization of Polyphenolic Compounds in Scientific Inquiry

Polyphenols are a large and diverse group of naturally occurring compounds found in plants, including fruits, vegetables, cereals, and beverages like tea and wine. nih.govmdpi.comfrontiersin.org These compounds are characterized by the presence of multiple phenol (B47542) structural units, which consist of a hydroxyl group attached to a benzene (B151609) ring. mdpi.comnih.gov In recent decades, polyphenols have garnered significant attention from the scientific community due to their wide range of biological activities and potential applications in human health. mdpi.comnih.gov

The primary focus of much of this research has been on the antioxidant properties of polyphenols. nih.govrsc.org Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. mdpi.comrsc.org Polyphenols can act as potent antioxidants by scavenging free radicals, chelating metal ions, and inhibiting enzymes involved in ROS production. nih.govmdpi.com

Beyond their antioxidant capacity, polyphenols have been investigated for a multitude of other biological effects, such as anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov Their diverse chemical structures allow them to interact with a wide array of biological targets, including proteins and enzymes, thereby modulating various cellular signaling pathways. mdpi.comresearchgate.net This multifaceted nature of polyphenols has made them a cornerstone of research in medicinal chemistry, pharmacology, and materials science. nih.gov

Significance of Sodium Gallate as a Gallic Acid Derivative in Research

Sodium gallate, systematically named sodium;3,4,5-trihydroxybenzoate (B8703473), is the sodium salt of gallic acid. smolecule.comnih.gov Gallic acid itself is a naturally occurring phenolic acid found in a variety of plants and is a fundamental building block of more complex polyphenols like tannins. rsc.orgfrontiersin.org The conversion of gallic acid to its sodium salt significantly increases its solubility in water, which is a crucial advantage for many experimental and practical applications. smolecule.comresearchgate.net

The scientific importance of sodium gallate stems directly from the well-established biological activities of its parent compound, gallic acid. rsc.orgnih.gov Like gallic acid, sodium gallate possesses strong antioxidant properties due to the three hydroxyl groups on its benzene ring, which can readily donate hydrogen atoms to neutralize free radicals. smolecule.comnih.gov This antioxidant capacity is a primary reason for its investigation in various research contexts.

Furthermore, sodium gallate is studied for its potential as an antineoplastic agent, with research indicating it can induce apoptosis (programmed cell death) in cancer cells. nih.govebi.ac.uk Interestingly, this pro-apoptotic effect is often linked to a pro-oxidant mechanism, where under certain conditions, the compound can generate ROS, leading to cellular damage and death in cancer cells, which are often more vulnerable to oxidative stress than normal cells. ncats.ionih.gov This dual antioxidant/pro-oxidant behavior is a key area of investigation. rsc.org

Scope and Objectives of Academic Investigations on Sodium Gallate

Academic investigations into sodium gallate are broad and multidisciplinary, encompassing its chemical synthesis and characterization, as well as its biological activities and potential applications. A primary objective of this research is to fully elucidate the mechanisms underlying its observed biological effects.

Key research areas and their objectives include:

Antioxidant and Pro-oxidant Mechanisms: A significant portion of research aims to understand the dual role of sodium gallate as both an antioxidant and a pro-oxidant. rsc.orgncats.io Studies focus on its ability to scavenge different types of free radicals, its interaction with cellular antioxidant enzymes, and the conditions under which it switches to a pro-oxidant that can be harnessed for therapeutic purposes, such as in cancer therapy. nih.govnih.gov

Enzyme Inhibition: Researchers are investigating the inhibitory effects of sodium gallate on various enzymes. For example, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase, enzymes that play key roles in inflammatory pathways. ebi.ac.uk Understanding these interactions is crucial for developing new anti-inflammatory agents.

Anticancer and Apoptosis Induction: A major focus of biomedical research is to explore the potential of sodium gallate as an anticancer agent. nih.gov Investigations aim to identify the specific molecular pathways through which it induces apoptosis in various cancer cell lines and to determine its selectivity for cancer cells over normal cells. nih.gov

Advanced Materials: The properties of gallates are being explored in the field of materials science. For instance, sodium gallate has been used in the development of novel materials, such as in the synthesis of metal-organic frameworks (MOFs) with potential environmental applications like the removal of heavy metals from wastewater.

Below is a table summarizing the key research areas for sodium gallate:

Research Area Primary Objectives
Antioxidant/Pro-oxidant Activity Elucidate the mechanisms of free radical scavenging and the conditions that trigger pro-oxidant effects for therapeutic benefit. rsc.orgncats.ionih.gov
Enzyme Inhibition Investigate the inhibition of key enzymes like COX and lipoxygenase to understand its anti-inflammatory potential. ebi.ac.uk
Anticancer Research Determine the molecular pathways of apoptosis induction in cancer cells and assess its selectivity. nih.gov

| Advanced Materials Science | Utilize its chemical properties to create novel materials such as metal-organic frameworks for environmental applications. |

The following table details the chemical and physical properties of sodium;3,4,5-trihydroxybenzoate:

Property Value Source(s)
IUPAC Name This compound smolecule.comnih.gov
Molecular Formula C₇H₅NaO₅ smolecule.comnih.gov
Molecular Weight 192.10 g/mol smolecule.comnih.gov
Appearance White crystalline powder smolecule.comontosight.ai
Solubility Highly soluble in water smolecule.comontosight.ai
CAS Number 2053-21-6 smolecule.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NaO5 B7820939 sodium;3,4,5-trihydroxybenzoate

Properties

IUPAC Name

sodium;3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHLWVUAICIIPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Sodium Gallate

Established Laboratory Synthesis Routes

Neutralization of Gallic Acid with Sodium Hydroxide (B78521)

The most direct and common laboratory method for synthesizing sodium gallate is through the neutralization of gallic acid with a sodium-containing base like sodium hydroxide (NaOH). This acid-base reaction involves dissolving gallic acid in an aqueous medium and adding a sodium hydroxide solution. The reaction is typically conducted at a controlled temperature, from room temperature up to 50°C, to facilitate the dissolution of gallic acid, which is sparingly soluble in water at lower temperatures.

The gallic acid molecule contains a carboxylic acid group and three phenolic hydroxyl groups, all of which can react with a strong base like NaOH. researchgate.netacs.org However, the carboxylic acid is more acidic than the phenolic hydroxyls. Careful control of the pH is crucial to selectively neutralize the carboxylic acid group. The reaction with NaOH can lead to the formation of phenoxides if not properly controlled. researchgate.net In alkaline solutions, gallate is also susceptible to aerial oxidation, which can cause the solution to darken. sciencemadness.org

The basic chemical equation for the primary neutralization reaction is: C₇H₆O₅ (Gallic Acid) + NaOH → C₇H₅NaO₅ (Sodium Gallate) + H₂O

Following the reaction, sodium gallate can be isolated from the solution by techniques such as crystallization and filtration.

Selective Reaction with Sodium Carbonate or Bicarbonate for Carboxylic Acid Functionality

To achieve more selective salt formation at the carboxylic acid group and avoid the reaction of the phenolic hydroxyl groups, weaker bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can be used instead of sodium hydroxide. researchgate.netbiosynth.com These bases are strong enough to deprotonate the carboxylic acid but are generally not basic enough to react with the less acidic phenolic groups. researchgate.netwikipedia.org

When using sodium bicarbonate, gallic acid is suspended or dissolved in water and treated with NaHCO₃. researchgate.net This reaction specifically targets the carboxylic acid functionality, leaving the phenolic hydroxyls intact. researchgate.net The resulting solution contains the sodium salt of gallic acid. researchgate.net A balanced equation for the reaction with sodium carbonate has been a subject of study. chegg.comchegg.com

A typical procedure involves:

Creating a solution or suspension of gallic acid in water. researchgate.net

Adding sodium bicarbonate or sodium carbonate while stirring vigorously. researchgate.net

Evaporating the water under reduced pressure to obtain solid sodium gallate. researchgate.net

Washing the residue with a solvent like anhydrous diethyl ether to remove any unreacted gallic acid, as sodium gallate is insoluble in it. researchgate.net

This method offers a higher degree of selectivity, which is advantageous for producing pure sodium gallate. researchgate.net

Oxidation of Glucose Followed by Acid Hydrolysis and Subsequent Reaction with Sodium Hydroxide

An alternative synthetic pathway to sodium gallate begins with the oxidation of glucose. This multi-step process utilizes glucose, a readily available and renewable resource.

The general steps are:

Oxidation of Glucose: Glucose is first oxidized to produce gluconic acid. google.com This can be achieved through various methods, including catalytic oxidation using supported platinum group metal catalysts or gold catalysts. google.comgoogle.com

Acid Hydrolysis and Further Reactions: The gluconic acid undergoes further chemical transformations, including acid hydrolysis.

Reaction with Sodium Hydroxide: The intermediate product is then reacted with sodium hydroxide to yield sodium gallate.

While more complex than direct neutralization, this method represents a "green chemistry" approach by starting from a bio-based material. Research has also explored the fermentative production of gallic acid from glucose using microorganisms, which can then be converted to sodium gallate. kao.comnih.govkao.com

Industrial-Scale Production Approaches

Extraction from Natural Gallic Acid Sources (e.g., gallnuts, sumac)

On an industrial scale, the production of sodium gallate is often linked to the extraction of its precursor, gallic acid, from natural sources. Gallic acid is found in various plants, either in its free form or as part of hydrolyzable tannins. nih.govresearchgate.net

Gallnuts: Gallnuts, which are outgrowths on oak trees (Quercus infectoria) caused by insect larvae, are a primary source of gallic acid. researchgate.netgoogle.com The traditional process involves harvesting the gallnuts, crushing them, and then subjecting them to hydrolysis to break down the tannins and release gallic acid. google.com This hydrolysis can be performed using acids or through microbial fermentation with fungi like Aspergillus niger, which produces the enzyme tannase. nih.govresearchgate.net One study reported gallic acid yields of up to 93.2% from gall nuts using Penicillium spinulosum. researchgate.net After extraction and purification, the gallic acid is then neutralized with a sodium base to produce sodium gallate.

Sumac: The leaves and seeds of sumac (Rhus coriaria) are another significant natural source of gallic acid. researchgate.netresearchgate.net The extraction process is similar to that for gallnuts, involving the hydrolysis of tannins. Research has shown that strains of Aspergillus niger and Penicillium zacinthae can produce gallic acid from sumac leaves with yields up to 48.2%. researchgate.net Supercritical fluid extraction using carbon dioxide and ethanol (B145695) as a co-solvent has also been explored for extracting gallic acid from brown sumac seeds. researchgate.net

The general industrial process involves:

Extraction of tannins from the plant material.

Hydrolysis of tannins to yield gallic acid.

Purification of gallic acid.

Neutralization to form sodium gallate.

Research Findings on Gallic Acid Extraction from Natural Sources
SourceMicroorganism/MethodReported YieldReference
Gallnuts (Quercus infectoria)Aspergillus niger 391.3% researchgate.net
Gallnuts (Quercus infectoria)Penicillium spinulosum93.2% researchgate.net
Sumac Leaves (Rhus coriaria)Aspergillus niger NRRL 32146.1% researchgate.net
Sumac Leaves (Rhus coriaria)Penicillium zacinthae48.2% researchgate.net

Formation as a By-Product in Aluminum Extraction via the Bayer Process

The Bayer process is the primary industrial method for refining bauxite (B576324) ore to produce alumina (B75360) (aluminum oxide). wikipedia.orgepa.ie Bauxite ore contains various organic compounds, which degrade during the digestion phase of the process in a hot, caustic sodium hydroxide solution. epa.ienih.gov This degradation leads to the formation of a complex mixture of organic compounds in the process liquor, including sodium salts of various aromatic and aliphatic acids. researchgate.net

Among the organic impurities that accumulate in the Bayer liquor are sodium salts of phenolcarboxylic acids. While not a primary production method, sodium gallate can be formed as one of many organic by-products under these conditions. The strong alkaline environment and high temperatures of the Bayer process can facilitate the degradation of complex organic matter present in the bauxite into simpler aromatic structures like sodium gallate. nih.govresearchgate.net The removal and management of these organic compounds are significant challenges in the alumina industry. nih.govresearchgate.net

Key Parameters of the Bayer Process
ParameterDescriptionReference
Raw MaterialBauxite Ore wikipedia.org
Primary ReagentSodium Hydroxide (Caustic Soda) wikipedia.orgepa.ie
Temperature150 to 200 °C wikipedia.org
Primary ProductAlumina (Aluminum Oxide) wikipedia.org
Organic By-productsSodium salts of various organic acids, including potential formation of sodium gallate. nih.govresearchgate.net

Advanced Synthetic Control and Purity Assessment

The synthesis of sodium;3,4,5-trihydroxybenzoate (B8703473), or sodium gallate, requires precise control over reaction conditions to ensure high purity and yield. Advanced methodologies focus on minimizing side reactions and implementing rigorous purification and verification techniques.

A primary challenge in the synthesis of sodium gallate is the potential for side reactions involving the three phenolic hydroxyl (-OH) groups on the benzene (B151609) ring. These groups are susceptible to reaction, particularly under strongly basic conditions. researchgate.netresearchgate.net The most common synthesis involves the neutralization of gallic acid with a sodium base. ebi.ac.uk However, if a strong base like sodium hydroxide (NaOH) is used, it can react with the phenolic hydroxyls to form phenoxides, complicating the selective formation of the sodium salt at the carboxylic acid group. researchgate.net

To circumvent this, a key strategy is the use of a weaker base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). researchgate.net These bases are sufficiently strong to deprotonate the more acidic carboxylic acid group but are less likely to react with the less acidic phenolic hydroxyls. researchgate.net This selective reactivity ensures that the salt formation occurs predominantly at the desired carboxyl group, thus minimizing the formation of undesired byproducts. researchgate.net

A recommended laboratory method involves preparing a solution or suspension of gallic acid in water and treating it with sodium bicarbonate under vigorous stirring. researchgate.net To further refine the process, a slight excess of gallic acid relative to sodium bicarbonate (e.g., a 1.0:0.9 molar ratio) can be used to ensure that the base is the limiting reactant, leaving a small amount of unreacted gallic acid as the primary impurity, which is easier to remove in subsequent purification steps than phenoxide-related byproducts. researchgate.net

After synthesis, a multi-step purification process is essential to isolate sodium gallate and enhance its purity. The primary impurity is often unreacted gallic acid. researchgate.net A combination of techniques, leveraging differences in solubility and physical properties, is employed.

A highly effective method involves solvent washing. researchgate.net After the reaction and evaporation of water under reduced pressure, the resulting solid residue, which contains sodium gallate and trace amounts of free gallic acid, is washed repeatedly with anhydrous diethyl ether. researchgate.net Gallic acid is very soluble in diethyl ether, whereas the sodium gallate salt is completely insoluble. researchgate.net This differential solubility allows for the effective removal of the unreacted starting material. The solid sodium gallate is then collected by filtration, for instance, on a Buchner funnel, and dried under a vacuum to remove any residual solvent. researchgate.net

Crystallization and filtration are also standard fundamental techniques for purifying the solid product. researchgate.net This process involves isolating the solid sodium gallate from the reaction solution, which may include concentrating the solution and allowing it to cool to induce crystallization. The final product's purity depends on carefully controlling the crystallization conditions to prevent impurities from being incorporated into the crystal lattice. researchgate.net

Table 1: Purification Techniques for Sodium;3,4,5-trihydroxybenzoate

Technique Principle of Separation Key Research Findings Citation
Solvent Washing Differential Solubility Effectively removes unreacted gallic acid, which is soluble in diethyl ether, while the sodium gallate salt is insoluble. researchgate.net
Crystallization / Filtration Solubility Difference A fundamental technique for isolating the solid product from the reaction solution. Purity is dependent on controlled conditions. researchgate.net
Vacuum Drying Volatility Removes residual water and organic solvents from the final product to ensure purity and stability. researchgate.net
Preparative Chromatography Differential Adsorption/Partitioning Capable of producing very high-purity samples, often used for preparing analytical standards in a laboratory setting. researchgate.net

To confirm the identity, structure, and purity of synthesized sodium gallate, a combination of spectroscopic and diffraction-based analytical methods is utilized. These techniques provide detailed information about the molecular structure and crystalline form of the compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic vibrations of the functional groups present in this compound. acs.org The spectra can confirm the presence of the phenolic hydroxyl groups and the carboxylate group, distinguishing the product from the starting gallic acid. Raman spectroscopy offers complementary information on lattice vibration modes. researchgate.net Ultraviolet-visible (UV-Vis) spectroscopy can also be employed to analyze the electronic transitions within the molecule, with UV difference spectra being particularly useful for studying interactions and conformational changes. acs.org

X-ray diffraction (XRD) is the cornerstone technique for elucidating the three-dimensional atomic framework of crystalline solids like sodium gallate. researchgate.net By analyzing the diffraction pattern of a single crystal or a polycrystalline powder, it is possible to determine the precise crystal structure, including unit cell dimensions and atomic coordinates. researchgate.net For polycrystalline samples, where obtaining a large single crystal is not feasible, the Rietveld refinement method is an indispensable tool for analyzing the powder diffraction data to achieve detailed structural information. researchgate.net

Table 2: Methods for Purity Verification of this compound

Method Type Information Obtained Citation
FTIR/Raman Spectroscopy Spectroscopic Identification of functional groups (hydroxyl, carboxylate) and verification of molecular structure. researchgate.net
UV-Vis Spectroscopy Spectroscopic Analysis of electronic transitions and molecular interactions. acs.org
X-ray Diffraction (XRD) Diffraction-Based Determination of crystal structure, phase purity, unit cell parameters, and atomic coordinates. researchgate.net

Precursor Preparation for Sodium Gallate-Derived Materials

Sodium gallate can serve as a precursor in the synthesis of other chemical derivatives and materials. researchgate.net An important distinction exists between the organic salt this compound and inorganic gallates containing the element Gallium (Ga).

Sodium gallate (NaGaO₂), an inorganic compound, can be prepared via a high-temperature stoichiometric solid-state reaction. This method involves heating a mixture of appropriate precursor powders to facilitate a chemical reaction in the solid state. harvard.educhemicalforums.com

The typical synthesis involves reacting gallium(III) oxide (Ga₂O₃) with a sodium source, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). chemicalforums.com For instance, NaGaO₂ can be synthesized by mixing stoichiometric amounts of Na₂CO₃ and β-Ga₂O₃ powders. chemicalforums.com The thoroughly mixed powders are pressed into pellets and subjected to high temperatures for an extended period to ensure the reaction goes to completion. One reported method involves heating the mixture at 1100 °C for 12 hours. chemicalforums.com Another approach uses temperatures around 850 °C. chemicalforums.com The high temperatures are necessary to overcome the stability of the β-Ga₂O₃ crystal structure and facilitate the formation of the new crystalline phase of NaGaO₂. chemicalforums.com The resulting product's phase and purity are typically confirmed using X-ray diffraction.

Molecular Mechanisms and Cellular Interactions of Sodium Gallate

Role in Oxidative Stress Mitigation Research

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. researchgate.netresearchgate.net Sodium gallate demonstrates notable potential in mitigating oxidative stress through several mechanisms.

Free Radical Scavenging Capabilities (Reactive Oxygen Species)

The primary antioxidant activity of sodium gallate stems from its ability to scavenge free radicals. smolecule.com The multiple hydroxyl groups in its structure enable it to donate electrons to neutralize reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, thereby preventing oxidative damage to cellular components. smolecule.comncats.io This direct scavenging action is a fundamental aspect of its protective effects. nih.govresearchgate.net

Modulation of Endogenous Antioxidant Enzyme Activity

Beyond direct radical scavenging, sodium gallate can also influence the body's own antioxidant defense systems. nih.gov Research on related polyphenolic compounds suggests they can modulate the activity and expression of endogenous antioxidant enzymes. nih.govresearchgate.net These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are crucial for detoxifying ROS. researchgate.netrsc.org Studies on gallic acid, the parent compound of sodium gallate, have shown it can enhance the activity of these enzymes, suggesting a similar role for its sodium salt in bolstering cellular antioxidant defenses. nih.govnih.gov

Reduction of Mitochondrial Dysfunction and Lipid Peroxidation

Mitochondria, the powerhouses of the cell, are a major source of ROS production and are also susceptible to oxidative damage. nih.gov Mitochondrial dysfunction can lead to increased ROS generation and subsequent damage to cellular structures, including lipids, a process known as lipid peroxidation. nih.govfrontiersin.org Gallic acid and its derivatives have been shown to protect against mitochondrial dysfunction by preserving mitochondrial membrane potential and reducing the opening of the mitochondrial permeability transition pore (mPTP). nih.govmdpi.com By mitigating mitochondrial ROS production, sodium gallate can help prevent the chain reaction of lipid peroxidation, which can damage cell membranes and contribute to cellular injury. nih.govfrontiersin.org

Mechanisms of Cellular Protection Against Oxidative Damage

The cellular protective effects of sodium gallate against oxidative damage are multifaceted. By neutralizing ROS and supporting endogenous antioxidant defenses, it helps maintain cellular redox homeostasis. researchgate.netnih.gov This protection extends to vital macromolecules such as DNA, proteins, and lipids, preventing the cellular damage that can lead to apoptosis (programmed cell death) and the development of various pathologies. researchgate.netncats.io Studies on similar antioxidant compounds have demonstrated their ability to protect cells from various external stimuli that induce oxidative stress. semanticscholar.orgtruemeds.in

Cell Signaling Pathway Modulation

In addition to its direct antioxidant effects, sodium gallate can influence cellular behavior by modulating key signaling pathways involved in inflammation and cell survival.

Influence on the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the expression of genes involved in inflammation and immune responses. nih.gov Chronic activation of the NF-κB pathway is associated with inflammatory diseases. Research on gallates has demonstrated their ability to inhibit the activation of NF-κB. nih.govnih.gov By suppressing the NF-κB pathway, sodium gallate can reduce the production of pro-inflammatory cytokines and adhesion molecules, thereby exerting anti-inflammatory effects. nih.govnih.gov This modulation of NF-κB signaling represents a significant mechanism by which sodium gallate can influence cellular responses to stress and injury.

Effects on Cellular Gene Expression Profiles

The influence of gallates on cellular gene expression is an area of active research. While direct studies on sodium gallate are limited, research on related compounds like epigallocatechin-3-gallate (EGCG) provides insights. In human bronchial epithelial cells, EGCG has been shown to induce temporal changes in gene expression. nih.gov These changes are complex, with some being dependent on the production of hydrogen peroxide and others being independent. nih.gov For instance, the transforming growth factor-beta signaling pathway's gene expression was found to be dependent on hydrogen peroxide, while changes in the bone morphogenetic protein signaling pathway were not. nih.gov

In a study on sodium chromate-induced hepatotoxicity in primary rat hepatocytes, differentially expressed genes were found to be involved in various biological processes, including responses to toxic substances and regulation of apoptotic processes. nih.govresearchgate.net The signaling pathways most affected included MAPK, PI3K-Akt, and AMPK. nih.govresearchgate.net While this study does not directly involve sodium gallate, it highlights the types of gene expression changes that can occur in response to chemical stimuli.

Further research on EGCG in hepatocytes has shown that it can induce the expression of the Small MAF bZIP transcription factor K (SMILE) gene, which in turn inhibits STAT3-mediated hepcidin (B1576463) gene expression. mdpi.com This effect was found to be mediated through the transcription factor FoxO1. mdpi.com These findings underscore the potential for gallate compounds to exert specific effects on gene expression profiles, thereby influencing cellular function.

Regulation of Intracellular Metabolic Processes

Sodium gallate and its related compounds are recognized for their impact on intracellular metabolic processes. A key target of these compounds is the G-protein coupled receptor GPRC6A, which is a known regulator of energy metabolism. nih.govnih.gov The activation of GPRC6A by agonists is linked to the regulation of glucose and fat metabolism in key metabolic tissues. osti.govnih.gov For instance, the administration of osteocalcin (B1147995), a natural ligand for GPRC6A, has been shown to improve glucose tolerance, increase insulin (B600854) sensitivity, and enhance insulin secretion. osti.gov

The transmembrane sodium gradient is fundamental for cellular excitability and the regulation of intracellular calcium and proton concentrations. nih.gov This gradient is maintained by the dynamic balance of sodium influx and efflux through various channels and transporters, such as the Na+/K+ pump and the Na+/Ca2+ exchanger. nih.govnih.gov Disruptions in intracellular sodium homeostasis are associated with various pathological conditions. nih.gov While not directly demonstrated for sodium gallate, any compound that influences ion channel or transporter function could theoretically impact these fundamental metabolic processes.

Studies on GPRC6A have revealed its role in regulating organ-specific functions that control systemic glucose and fat metabolism, including actions in pancreatic β-cells, liver hepatocytes, and skeletal muscle. nih.govnih.gov The receptor's activation can influence inter-organ communication through the coordinated secretion of hormones like insulin and GLP-1. nih.gov

Interaction with G-Protein Coupled Receptors (e.g., GPRC6A)

A significant finding in the study of sodium gallate is its interaction with the G-protein coupled receptor GPRC6A. nih.govnih.gov This receptor is notable for its ability to be activated by a variety of ligands, including amino acids, osteocalcin, and testosterone (B1683101). nih.govnih.gov GPRC6A possesses a unique structure with a Venus Fly Trap (VFT) domain and a 7-transmembrane (7-TM) domain, allowing it to bind to this diverse array of molecules. nih.gov

Research has identified GPRC6A as a molecular target for gallates. nih.govnih.gov Studies have shown that sodium gallate can act as an agonist for this receptor, initiating downstream signaling cascades. nih.govnih.govosti.gov The expression of GPRC6A in human pancreatic β-cells has been observed to be unstable and dependent on cell density and culture duration. endocrine-abstracts.org

Sodium gallate has been demonstrated to be an agonist of the GPRC6A receptor, and its activation leads to the phosphorylation of extracellular signal-regulated kinase (ERK). nih.govnih.govosti.gov In studies using HEK-293 cells transfected with GPRC6A, sodium gallate dose-dependently activated ERK, an effect not seen in cells without the receptor. nih.govnih.govosti.gov This indicates a specific interaction between sodium gallate and GPRC6A, resulting in the activation of the MAPK/ERK signaling pathway.

The potency of different gallate compounds as GPRC6A agonists has been compared, with sodium gallate and gallic acid showing the highest potency, followed by ethyl gallate. nih.govnih.govosti.gov Octyl gallate, however, did not show agonistic activity, suggesting that side-chain additions can diminish the ability to activate GPRC6A. nih.govnih.govosti.gov Other known GPRC6A agonists, such as osteocalcin and testosterone, also stimulate ERK activity through this receptor. nih.govnih.gov

CompoundEffect on ERK Phosphorylation in GPRC6A-expressing cellsReference
Sodium Gallate Dose-dependent activation nih.gov, nih.gov, osti.gov
Gallic Acid More potent than Ethyl Gallate osti.gov
Ethyl Gallate Activation osti.gov
Octyl Gallate No activation osti.gov
Osteocalcin Stimulation nih.gov, nih.gov
Testosterone Stimulation nih.gov

The agonistic activity of sodium gallate on GPRC6A extends to physiological responses, notably the stimulation of insulin secretion. In isolated pancreatic beta-cells from wild-type mice, sodium gallate was found to stimulate insulin secretion in a manner similar to the endogenous GPRC6A ligands, osteocalcin and testosterone. nih.govnih.govresearchgate.net This is significant because GPRC6A is expressed in pancreatic beta-cells and is implicated in the regulation of insulin secretion as part of a bone-pancreas endocrine loop. endocrine-abstracts.orgnih.gov

The ability of osteocalcin to stimulate insulin secretion is attenuated in mice lacking the GPRC6A receptor, further supporting the role of this receptor in mediating this effect. nih.gov The finding that sodium gallate can mimic this action highlights its potential to influence glucose homeostasis through the modulation of insulin release from pancreatic beta-cells. osti.govresearchgate.net

The structural basis for the interaction between gallates and GPRC6A has been investigated using computational modeling. nih.govnih.gov GPRC6A's unique structure, featuring a large extracellular Venus Fly Trap (VFT) domain and a seven-transmembrane (7-TM) domain, allows it to recognize a diverse range of ligands. nih.gov

Computational docking studies suggest that gallic acid, the parent compound of sodium gallate, binds to the VFT domain of GPRC6A. nih.govnih.gov This is in contrast to some other ligands, which may bind to the 7-TM domain. nih.gov The binding of gallic acid to the VFT domain is thought to be the initial step in the activation of the receptor. The observation that the addition of a long side-chain, as in octyl gallate, leads to a loss of agonist activity suggests that the size and chemical properties of the gallate molecule are critical for effective binding and receptor activation. nih.govnih.govosti.gov

Enzyme Activity Regulation and Inhibition Studies

The influence of sodium gallate and related compounds extends to the regulation of enzyme activity. While specific, comprehensive studies on sodium gallate's direct inhibition of a wide range of enzymes are not extensively detailed in the provided context, the broader class of gallates and polyphenols are known enzyme modulators. For instance, EGCG, a gallate derivative, has been shown to regulate numerous intracellular signaling pathways by interacting with and modulating various metabolic enzymes. mdpi.com

In the context of viral proteins, which are enzymes critical for viral replication, a derivative of gallic acid, pentagalloyl-glucose (PGG), has been studied for its interaction with the envelope protein of the Dengue-2 virus. acs.org In silico and in vitro analyses demonstrated a strong binding interaction between PGG and the viral E protein, suggesting its potential as an inhibitor of this viral enzyme. acs.org

Furthermore, studies on the effects of sodium chromate (B82759) on gene expression in hepatocytes revealed changes in the expression of several cytochrome P450 enzymes, including CYP2E1, CYP1A2, and CYP2C13. nih.gov These enzymes are crucial for the metabolism of a wide variety of compounds. While this study did not use sodium gallate, it illustrates how cellular enzyme profiles can be altered in response to chemical agents.

Inhibition of Lipoxygenase Enzymes

Sodium gallate is identified as an inhibitor of lipoxygenase (LOX) enzymes, specifically arachidonate (B1239269) 15-lipoxygenase. nih.gov Lipoxygenases are a family of enzymes involved in the biosynthesis of inflammatory mediators from fatty acids. The inhibition of these enzymes is a key mechanism for controlling inflammatory responses. The action of LOX on unsaturated fatty acids can lead to the formation of compounds that contribute to inflammation in the body.

Studies on related gallate compounds, such as methyl gallate derivatives, provide insight into the potential inhibitory mechanism. This research indicates that gallates can form a complex with lipoxygenase, leading to a quenching of the enzyme's intrinsic fluorescence, which signifies a direct interaction and inhibition.

Inhibition of Cyclooxygenase (COX) Enzymes

The compound is also recognized as a cyclooxygenase 2 (COX-2) inhibitor. nih.gov COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1, which is involved in protecting the stomach lining and promoting platelet aggregation, and COX-2, which is primarily induced during inflammation.

By selectively inhibiting COX-2, sodium gallate can interfere with the inflammatory cascade. nih.gov Pro-inflammatory mediators are known to increase the expression of COX-2 in tissues. The mechanism of inhibition by related sodium salts, such as sodium salicylate, has been shown to be competitive with arachidonic acid, meaning the inhibitor vies for the enzyme's active site. This suggests that sodium gallate may act through a similar competitive inhibition mechanism to reduce the production of inflammatory prostaglandins.

Interaction and Inhibition Kinetics with Pyrogallol-Phloroglucinol Isomerase

Research into the direct interaction and inhibition kinetics of sodium gallate with pyrogallol-phloroglucinol isomerase is not available in the current scientific literature. This specific enzyme is produced by the bacterium Eubacterium oxidoreducens, which can be grown on a medium containing gallate. nih.gov The enzyme catalyzes the conversion of pyrogallol (B1678534) to phloroglucinol (B13840) and is known to be strongly inhibited by p-chloromercuribenzoate. nih.gov However, studies detailing the inhibitory effects of sodium gallate on this enzyme have not been published.

In Vitro Studies on Alpha Amylase and Alpha Glucosidase Inhibitory Activities by Gallates

Inhibiting key digestive enzymes like α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia. These enzymes are crucial for breaking down complex carbohydrates into absorbable glucose. A body of research demonstrates that compounds containing a gallate moiety are effective inhibitors of these enzymes.

Studies on various tea and grape seed extracts, which are rich in catechin (B1668976) 3-gallates, show potent inhibition of α-glucosidase and, to a lesser extent, α-amylase. The gallate group esterified to the C-ring of catechins has been suggested to be critical for the potent inhibition of α-glucosidase. For instance, green tea extracts have been shown to have significantly lower IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for α-glucosidase compared to the pharmacological inhibitor acarbose. While non-gallated catechins are poor inhibitors, catechin 3-gallates strongly inhibit the enzyme.

The mode of inhibition can vary; for example, epigallocatechin gallate (EGCG) has been shown to inhibit α-amylase in a competitive manner, while its inhibition of α-glucosidase and α-amylase has also been described as non-competitive in other studies. This inhibition is concentration-dependent.

Table 1: In Vitro Inhibitory Activity of Gallate-Containing Compounds on α-Amylase and α-Glucosidase

InhibitorEnzymeIC₅₀ ValueType of InhibitionSource
Green Tea Extractα-Glucosidase0.05 ± 0.01 mg/mL-
White Tea Extractα-Glucosidase0.16 ± 0.03 mg/mL-
Grape Seed Extractα-Glucosidase0.18 ± 0.01 mg/mL-
Epigallocatechin gallate (EGCG)α-Amylase0.31 mg/mLCompetitive
Epicatechin gallate (ECG)α-Glucosidase4.03 ± 0.01 µg/mLMixed-type
Epicatechin gallate (ECG)α-Amylase45.30 ± 0.22 µg/mLMixed-type
Acarbose (Reference)α-Glucosidase1.81 ± 0.07 mg/mL-

This table is interactive. You can sort and filter the data.

Cellular Biological Effects in In Vitro Systems

In controlled laboratory settings, sodium gallate and its related compounds exert measurable effects on fundamental cellular processes, including the integrity of genetic material and the regulation of cell proliferation.

Modulation of Nucleic Acid Content in Cellular Models

Sodium gallate has demonstrated a dual role in modulating the integrity of nucleic acids, with its effect being highly dependent on concentration. In studies using the horse bean Vicia faba, very low concentrations of sodium gallate (0.00001 γ/ml) exhibited an antimutagenic action, reducing the rate of natural chromosomal aberrations from 23.1% in controls to 9.4%. Conversely, as the concentration was increased, sodium gallate showed a moderate mutagenic effect, with a peak of 44.8% chromosomal fragments observed at a concentration of 10 γ/ml.

Furthermore, related gallate compounds like epigallocatechin gallate (EGCG) have been shown to penetrate the nuclei of living cells and interact directly with DNA. This interaction can displace DNA-binding dyes and induce significant structural changes in nucleosomes, the fundamental packing units of DNA in the nucleus. Other research has indicated that gallic acid and propyl gallate can protect human lung fibroblast cells from oxidative DNA damage.

Influence on Cell Proliferation Dynamics

Sodium gallate is classified as an antineoplastic agent, indicating that it inhibits the growth and proliferation of tumor cells. nih.gov This effect is closely linked to its ability to induce apoptosis, or programmed cell death. nih.gov

Research on gallic acid and its derivatives consistently shows an inhibitory effect on the proliferation of various cancer cell lines. Gallic acid has been found to strongly impair the proliferation of prostate cancer cells. Similarly, methyl gallate, a derivative, inhibits the growth of human hepatocellular carcinoma (HCC) cells in a dose-dependent manner. For instance, treating Hep3B HCC cells with 40 μg/ml of methyl gallate reduced cell survival to below 20% after 48 hours. This inhibition of proliferation is often associated with the induction of apoptosis and autophagy.

Table 2: Effect of Gallate Compounds on Cancer Cell Proliferation

CompoundCell LineConcentrationEffectSource
Methyl GallateHep3B (HCC)20 µg/ml~40% Survival
Methyl GallateHep3B (HCC)40 µg/ml<20% Survival
Methyl GallateMahlavu (HCC)20 µg/ml~60% Survival
Methyl GallateMahlavu (HCC)40 µg/ml~40% Survival
Epigallocatechin gallate (EGCG)SSC-4 (Oral Cancer)-Dose- and time-dependent reduction in proliferation
Gallic AcidProstate Cancer Cells-Strongly impaired proliferation

This table is interactive. You can sort and filter the data.

Induction of Apoptosis in Cancer Cell Lines

Sodium gallate and its related compounds, such as epigallocatechin-3-gallate (EGCG), are recognized for their capacity to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govsalviapub.com This process is crucial for eliminating malignant cells and is mediated through a complex interplay of molecular signals. The induction of apoptosis by these compounds can occur through both p53-dependent and p53-independent pathways, highlighting their versatility in targeting cancer cells with different genetic backgrounds. nih.gov

A key mechanism through which gallate compounds trigger apoptosis is by modulating the expression of critical regulatory proteins, particularly those belonging to the Bcl-2 family. nih.gov The Bcl-2 family consists of both pro-apoptotic proteins, like BAX (Bcl-2-associated X protein), and anti-apoptotic proteins, like Bcl-2 (B-cell lymphoma 2). The balance between these opposing factions determines the cell's fate.

Studies have shown that compounds like EGCG can up-regulate the expression of pro-apoptotic proteins such as BAX and BAK, while simultaneously down-regulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial outer membrane's integrity, a critical step in the intrinsic apoptotic pathway. nih.gov The increased permeability of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade that executes the apoptotic program. nih.gov The anti-apoptotic protein Bcl-2 typically works to maintain the adenine (B156593) nucleotide translocase (ANT) activity, which is essential for mitochondrial function; however, the pro-apoptotic protein BAX can inhibit this activity, further promoting apoptosis. nih.gov

Table 1: Modulation of Apoptotic Markers by Gallate-Related Compounds

Apoptotic Marker Effect of Treatment Consequence
BAX Up-regulation Promotes apoptosis
Bcl-2 Down-regulation Inhibits cell survival, promoting apoptosis
BAK Up-regulation Promotes apoptosis
Bcl-xL Down-regulation Inhibits cell survival, promoting apoptosis
p53 Up-regulation Can trigger p53-dependent apoptosis

| p21 | Up-regulation | Induces cell cycle arrest |

The induction of apoptosis by gallate compounds directly contributes to the inhibition of cell proliferation in various cancer types. Research has demonstrated the efficacy of these compounds in halting the growth of human pancreatic cancer cell lines, including PA-TU-8902, CFPAC-1, and CAPAN-1. salviapub.com The treatment with EGCG and sodium butyrate (B1204436) led to significant inhibition of cell growth in all three lines. salviapub.com

Similarly, in head and neck squamous cell carcinoma (HNSCC) cells, related compounds like epicatechin gallate (ECG) have been shown to suppress cell growth by down-regulating cyclin D1, a key protein involved in cell cycle progression. nih.gov The inhibition of cyclin D1 leads to a G1 phase cell cycle arrest, effectively stopping the cells from dividing and proliferating. nih.gov Studies on colorectal cancer cell lines, such as HCT116 and HT-29, also revealed a high cytotoxic response to EGCG treatment, which was linked to the suppression of de novo lipogenesis and a subsequent decrease in ATP levels, ultimately triggering apoptosis. nih.gov

Table 2: Effect of Gallate Compounds on Specific Cancer Cell Lines

Cancer Cell Line Compound Observed Effect
PA-TU-8902 (Pancreatic) Sodium Butyrate & EGCG Induction of apoptosis and inhibition of cell growth. salviapub.com
CFPAC-1 (Pancreatic) Sodium Butyrate & EGCG Induction of apoptosis and inhibition of cell growth. salviapub.com
CAPAN-1 (Pancreatic) Sodium Butyrate & EGCG Induction of apoptosis and inhibition of cell growth. salviapub.com
SCC-7 (Head and Neck) Epicatechin Gallate (ECG) Suppression of cyclin D1, G1 cell cycle arrest, and growth inhibition. nih.gov
HCT116 (Colorectal) Epigallocatechin Gallate (EGCG) High cytotoxic response, apoptosis promotion. nih.gov

| HT-29 (Colorectal) | Epigallocatechin Gallate (EGCG) | High cytotoxic response, apoptosis promotion. nih.gov |

Disruption of Bacterial Cell Membranes and Metabolic Processes

Beyond its anticancer activities, sodium gallate and its parent compound, gallic acid, exhibit notable antibacterial properties. The primary mechanism of this action involves the disruption of the bacterial cell's physical structure and its essential metabolic functions.

Gallic acid and its esters, known as alkyl gallates, can cause significant damage to the bacterial cell membrane. nih.gov They achieve this by altering the hydrophobicity of the cell membrane, which compromises its integrity and leads to the formation of pores. nih.gov This structural damage results in the leakage of vital intracellular components, ultimately leading to bacterial cell death. nih.gov This effect has been observed against both Gram-positive and Gram-negative bacteria. nih.gov For instance, studies on Acinetobacter baumannii have shown that gallic acid induces structural changes in the bacterial membrane. nih.gov Furthermore, the combination of propyl gallate with low-frequency ultrasound has been shown to synergistically enhance the damage to the cell membranes of Listeria innocua and Escherichia coli O157:H7. nih.gov

Structure Activity Relationship Sar Studies and Comparative Analysis

Comparison with Parent Compound: Gallic Acid

Sodium gallate and its parent compound, gallic acid, share a foundational 3,4,5-trihydroxybenzoic acid structure, which is key to their biological activities. wikipedia.orgnih.gov Both compounds have demonstrated the ability to act as agonists for GPRC6A, a receptor involved in regulating energy metabolism and other physiological processes. nih.govosti.gov Studies have shown that sodium gallate and gallic acid are the most potent agonists of GPRC6A among a series of tested gallate compounds. osti.govnih.gov

In terms of antimicrobial properties, both gallic acid and its esters have been recognized for their inhibitory effects against various microorganisms. nih.govresearchgate.netnih.gov The core phenolic structure is crucial for this activity, which can involve the disruption of bacterial cell membranes and interference with cellular respiration. nih.gov While both compounds show efficacy, their specific activities can vary depending on the bacterial strain and experimental conditions. researchgate.netcabidigitallibrary.org For instance, both have shown good inhibitory effects against Gram-positive and Gram-negative bacteria. researchgate.net

Interestingly, research on prostate cancer cells has revealed differential effects between gallic acid and one of its derivatives, methyl-3-O-methyl gallate (M3OMG). rsc.orgresearchgate.net While M3OMG showed stronger inhibitory activity in cancer cells with stem-like properties, gallic acid was more potent in more differentiated cancer cells and more effective at blocking cellular proliferation. rsc.orgresearchgate.net This suggests that even minor structural modifications can significantly alter the biological targeting of these compounds.

Comparative Analysis with Related Gallate Derivatives (e.g., Propyl Gallate, Ethyl Gallate, Octyl Gallate)

A comparative analysis of sodium gallate with its alkyl ester derivatives, such as propyl gallate, ethyl gallate, and octyl gallate, reveals significant differences in their chemical and biological properties, largely influenced by the length of the alkyl side-chain. nih.govnih.govcabidigitallibrary.org These derivatives are synthesized by the esterification of gallic acid with the corresponding alcohol. phexcom.com

Influence of Side-Chain Additions on GPRC6A Agonist Activity

The length of the alkyl side-chain plays a critical role in the GPRC6A agonist activity of gallate derivatives. nih.govnih.gov Research has demonstrated a clear structure-activity relationship: the agonist potency decreases as the length of the alkyl chain increases. osti.govnih.gov

A study on HEK-293 cells transfected with GPRC6A showed the following rank order of potency for activating the receptor: sodium gallate (SG) and gallic acid (GA) > ethyl gallate (EG) > octyl gallate (OG). nih.govbohrium.comresearchgate.net In fact, octyl gallate was found to have lost its GPRC6A agonist activity at the concentrations tested. osti.gov This loss of activity with the addition of a longer side-chain suggests that the structural conformation of the molecule is crucial for its interaction with the GPRC6A receptor. nih.govosti.gov

Table 1: GPRC6A Agonist Activity of Gallate Derivatives

Compound GPRC6A Agonist Activity
Sodium Gallate (SG) High
Gallic Acid (GA) High
Ethyl Gallate (EG) Moderate

Distinct Chemical and Biological Properties Among Derivatives

The alkyl side-chain not only affects GPRC6A activity but also influences other properties such as antimicrobial and antioxidant activities. nih.govcabidigitallibrary.orgresearchgate.net Generally, the addition of an alkyl chain increases the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes. nih.gov

For instance, in studies against Carnobacterium divergens and Leuconostoc carnosum, octyl gallate was the most effective antimicrobial, followed by propyl gallate and then gallic acid. cabidigitallibrary.org The presence of the C8-alkyl chain in octyl gallate resulted in a significantly lower minimum inhibitory concentration (MIC) compared to gallic acid. cabidigitallibrary.org This highlights the importance of the alkyl chain length in determining the antimicrobial potency of these derivatives.

Structure-Function Relationships in Antimicrobial Activity Profiles

The antimicrobial activity of gallate esters is strongly correlated with the length of their alkyl chain. nih.govnih.gov A study investigating the growth inhibitory and bactericidal activities of eight alkyl esters of gallic acid against Escherichia coli found that the effectiveness varied with the alkyl group. nih.gov While the exact mechanism is not fully understood, it is suggested that the increased lipophilicity of the longer-chain esters facilitates their interaction with and disruption of the bacterial cell membrane. nih.gov

Research has also shown that gallate esters can have broad-spectrum antibacterial activity. researchgate.netnih.gov For example, propyl gallate has demonstrated good inhibitory effects against both Gram-positive (Staphylococcus xylosus, Staphylococcus aureus) and Gram-negative (E. coli) bacteria. researchgate.net The minimum inhibitory concentration (MIC) values of novel gallate ester derivatives have been found to be as low as 8.00 μg/mL, with antibacterial rates exceeding 95% at higher concentrations. nih.gov

Structure-Function Relationships in Beta-Lactam Susceptibility Enhancement

An important aspect of the biological activity of gallate derivatives is their ability to enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. nih.gov This synergistic effect is also dependent on the structure of the gallate derivative.

Studies have shown that alkyl gallates can synergistically increase the susceptibility of MRSA and methicillin-sensitive S. aureus (MSSA) strains to β-lactam antibiotics at concentrations below their MIC. nih.gov The length of the alkyl chain was found to be a key factor in this modifying activity, with the optimal length being around C5 to C6. nih.gov This suggests that the lipophilicity and spatial arrangement of the molecule are crucial for its interaction with the bacterial cell wall and its components, thereby potentiating the action of β-lactam antibiotics. nih.govnih.gov

Insights from Epigallocatechin Gallate (EGCG) Investigations

Epigallocatechin gallate (EGCG), a major component of green tea, is an ester of epigallocatechin and gallic acid. nih.gov Investigations into EGCG provide further insights into the structure-activity relationships of gallate-containing compounds.

Unlike sodium gallate and gallic acid, EGCG does not act as a GPRC6A agonist. osti.govnih.gov Instead, it functions as a GPRC6A antagonist, inhibiting the activation of the receptor by its agonists. nih.govnih.gov This opposing action highlights the significant impact of the large epigallocatechin moiety on the molecule's interaction with GPRC6A. nih.gov

In the context of antimicrobial activity, EGCG has demonstrated broad-spectrum effects against both Gram-positive and Gram-negative bacteria. mdpi.com Its mechanisms of action are varied and can include disruption of the bacterial cell membrane, inhibition of enzyme activity, and induction of oxidative stress. mdpi.comresearchgate.netmdpi.com The gallate moiety within the EGCG structure is considered essential for its antimicrobial and β-lactam-modifying activities. nih.gov Studies have shown that EGCG can enhance the susceptibility of MRSA to β-lactam antibiotics, similar to the effect observed with alkyl gallates. nih.govnih.gov The presence of the galloyl group is crucial for this synergistic effect. nih.gov

The comparison with EGCG underscores the principle that while the gallate core provides a foundation for biological activity, the nature of the substituent attached to it profoundly dictates the specific type and potency of that activity.

Table 2: Compound Names Mentioned in the Article

Compound Name
Sodium;3,4,5-trihydroxybenzoate (B8703473)
Gallic Acid
Propyl Gallate
Ethyl Gallate
Octyl Gallate
Epigallocatechin Gallate (EGCG)
Methyl-3-O-methyl gallate (M3OMG)
Sodium Gallate
Epigallocatechin
Ampicillin
Oxacillin
Tetracycline
Carbapenem
Chloramphenicol
Nisin

EGCG as a GPRC6A Antagonist

Epigallocatechin-3-gallate (EGCG), a major component of green tea that contains a gallate ester, functions as an antagonist to the G-protein-coupled receptor GPRC6A. nih.gov Unlike agonists which activate the receptor, EGCG inhibits its activity. For instance, at a concentration of 50 μM, EGCG has been shown to block the activation of GPRC6A by known ligands such as testosterone (B1683101), L-arginine, and osteocalcin (B1147995) (Ocn) in GPRC6A-expressing HEK-293 cells. nih.gov It also inhibits the GPRC6A-mediated ERK phosphorylation that is stimulated by gallic acid (GA). nih.gov

This antagonistic action is significant because GPRC6A is involved in regulating testosterone production and the progression of prostate cancer. nih.gov The inhibitory effects of EGCG on this receptor are consistent with the known effects of EGCG in suppressing testosterone. nih.gov Furthermore, EGCG has been observed to decrease the constitutive (baseline) activity of GPRC6A, suggesting it may also act as an inverse agonist at higher concentrations. nih.gov The antagonistic properties of EGCG on GPRC6A have also been demonstrated in its ability to block curcumin's stimulation of GPRC6A activity and to attenuate Ocn-stimulated glucose production in C3H10T1/2 cells. nih.govnih.gov

Computational and Experimental Insights into GPRC6A Binding Mechanisms

Computational modeling and experimental studies have provided a deeper understanding of how different molecules interact with GPRC6A, revealing distinct binding mechanisms for agonists and antagonists. nih.govnih.gov Structural models of the GPRC6A receptor, which includes a venus flytrap (VFT) domain and a 7-transmembrane (7-TM) domain, have been crucial in these investigations. nih.govnih.gov

Calculations suggest that agonists like L-amino acids and gallic acid (GA)—the parent acid of sodium gallate—bind to the VFT domain. nih.gov This binding event is believed to initiate the receptor's activation. In contrast, EGCG is predicted to bind to sites in both the VFT and the 7-TM domains of GPRC6A. nih.gov This dual binding may explain its ability to antagonize the receptor, blocking the conformational changes required for activation by agonists.

Further studies on the binding of another GPRC6A ligand, osteocalcin (Ocn), have refined these models. It is proposed that Ocn peptides bind to an allosteric site within the VFT domain, a location distinct from the orthosteric site for L-amino acids. nih.gov Mutations within this predicted binding pocket on GPRC6A have been shown to reduce the receptor's activation by Ocn. nih.govosti.gov This evidence of multiple distinct binding sites on the receptor supports the idea that structurally different ligands, such as simple gallates and the more complex EGCG, can produce opposing effects—agonist versus antagonist—by interacting with different regions of the GPRC6A protein. nih.govnih.gov

Synthesis and Evaluation of Glycosylated EGCG Derivatives and their Biological Activity

To improve properties like water solubility and stability, researchers have synthesized various derivatives of EGCG, particularly through glycosylation—the attachment of sugar moieties. nih.govnih.govelsevierpure.com These chemical modifications can, however, alter the biological activities of the parent compound. nih.gov

In one study, two novel EGCG glycosides, epigallocatechin gallate-4′′-O-β-d-glucopyranoside (EGCG-G1) and epigallocatechin gallate-4′,4′′-O-β-d-gluco-pyranoside (EGCG-G2), were synthesized. nih.govresearchgate.net While these glycosylated derivatives showed significantly increased water solubility (EGCG-G1 was 31 times and EGCG-G2 was 15 times more soluble than EGCG), their biological activities were diminished. nih.govresearchgate.net For example, their in vitro anticancer activity against MCF-7 and MDA-MB-231 human breast cancer cell lines was not significant. nih.govresearchgate.net Furthermore, their antioxidant capacity, as measured by the DPPH radical-scavenging assay, was lower than that of the unmodified EGCG. nih.govresearchgate.net

Other studies have corroborated these findings, showing that while glycosylation enhances solubility and stability, it often reduces antioxidant activity compared to the original EGCG molecule. nih.gov The specific site of glycosylation on the EGCG structure plays a crucial role in determining the resulting biological properties. nih.gov The synthesis of other derivatives, such as EGCG palmitate, has also been explored to enhance bioavailability and has shown promise in inhibiting enzymes like α-amylase and α-glucosidase. mdpi.com

Biological Activity of EGCG and its Glycosylated Derivatives
CompoundModificationWater Solubility vs. EGCGAntioxidant Activity (DPPH Assay)Anticancer Activity (MCF-7 & MDA-MB-231 cells)
EGCGNone1x (Baseline)Highest-
EGCG-G1β-d-glucopyranoside at 4''-OH31x higherLower than EGCG-G2Not obvious nih.govresearchgate.net
EGCG-G2β-d-glucopyranoside at 4'-OH and 4''-OH15x higherLower than EGCG, higher than EGCG-G1Not obvious nih.govresearchgate.net

Significance of the Gallate Moiety in Conferring Biological Activities

The gallate moiety (3,4,5-trihydroxybenzoyl group), which is the core structure of sodium gallate, is critical for many of the biological activities observed in larger molecules that contain it, such as EGCG. nih.govnih.gov

Studies have identified the galloyl group as the key structural feature responsible for the inhibition of fatty-acid synthase (FAS), an enzyme complex that is a target in cancer therapy. nih.gov Gallated catechins like EGCG and epicatechin gallate (ECG) are potent inhibitors of FAS, whereas ungallated catechins show no significant inhibition. nih.gov Even simple analogues like propyl gallate, which consist of the gallate moiety without the larger catechin (B1668976) skeleton, demonstrate this inhibitory activity. nih.gov Atomic orbital energy analyses suggest that the ester bond of the galloyl group is particularly susceptible to nucleophilic attack, which may be central to its mechanism of inactivating the ketoacyl reductase activity of FAS. nih.gov

Furthermore, the gallate group is a key metal-binding site. nih.gov The 3,4-dihydroxyl and gallic acid groups in the B ring of EGCG can chelate ferric ions, neutralizing them and protecting cells from iron-induced oxidative stress. nih.gov This metal-chelating ability is associated with preventing the aggregation of amyloid-β peptides and may play a role in mitigating the effects of chronic diseases where metal ion homeostasis is disrupted. nih.gov

Contribution of the Gallate Moiety to Biological Activity
Compound TypePresence of Gallate MoietyFatty-Acid Synthase (FAS) InhibitionKey Mechanism/Feature
Gallated Catechins (e.g., EGCG, ECG)YesPotent Inhibition nih.govSusceptibility of the ester bond on the galloyl group to nucleophilic attack. nih.gov
Ungallated CatechinsNoNo obvious inhibition nih.govLacks the critical galloyl structural feature. nih.gov
Propyl GallateYesObvious slow-binding inhibition nih.govDemonstrates that the gallate moiety itself, without the catechin structure, is active. nih.gov

Advanced Analytical and Spectroscopic Characterization

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a theoretical lens to understand and predict the behavior of molecules at an atomic level, complementing experimental data.

Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. diva-portal.org For sodium gallate, MD simulations are particularly insightful for understanding its solubilization in water. nih.gov

Simulations can model the interactions between a single sodium gallate molecule and a collection of water molecules. These models show how the polar hydroxyl (-OH) and carboxylate (-COO⁻) groups of the gallate anion form strong hydrogen bonds with water molecules. The sodium cation also becomes hydrated. This process of hydration is the driving force for dissolution. MD simulations can be used to calculate key parameters that describe this process, such as the solvent accessible surface area (SASA) and the radius of gyration (Rg), which provide information on how the molecule unfolds and interacts with the solvent. nih.govresearchgate.net Furthermore, these simulations can reveal how factors like the presence of co-solvents or other molecules might enhance or hinder the solubility of the compound by disrupting the hydrogen bonding network of water. nih.govnih.gov

Compound Names

Trivial NameIUPAC Name
Sodium Gallatesodium;3,4,5-trihydroxybenzoate (B8703473)
Gallic Acid3,4,5-trihydroxybenzoic acid
Methyl Gallatemethyl 3,4,5-trihydroxybenzoate
Sodium AluminateSodium aluminate
Sodium CarbonateSodium carbonate
Crystal VioletN,N,N',N',N'',N''-hexamethylpararosaniline chloride
Sodium Hydroxide (B78521)Sodium hydroxide

Quantum Chemical Calculations (e.g., ORCA, RICOSX)

Quantum chemical calculations are pivotal in understanding the electronic structure and properties of molecules like sodium gallate. Software packages such as ORCA are powerful and versatile tools for this purpose, offering a wide array of methods from density functional theory (DFT) to correlated wave function-based approaches. researchgate.netugr.esnih.gov These programs can compute various molecular properties, including binding energies and reaction energies. researchgate.net

A key feature within modern quantum chemistry software is the implementation of approximations that significantly accelerate calculations with minimal loss of accuracy. nih.gov The RIJCOSX approximation, for instance, combines the resolution of identity (RI) approximation for Coulomb (J) integrals with the chain-of-spheres integration for exchange (K) integrals. This approach dramatically speeds up Hartree-Fock and hybrid-DFT calculations. nih.gov While specific ORCA or RICOSX studies on sodium;3,4,5-trihydroxybenzoate are not prevalent in the literature, the capabilities of this software are well-suited for elucidating its electronic properties. Such calculations would provide theoretical insights into its reactivity, stability, and spectroscopic characteristics. The application of these methods could, for example, model the interaction of sodium gallate with other molecules or surfaces, corroborating experimental findings.

Ab-Initio Geometry Optimization and Mulliken Electron Population Analysis

Ab-initio geometry optimization is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process involves calculating the energy of the molecule at different atomic coordinates until a minimum energy conformation is found. Following geometry optimization, Mulliken electron population analysis can be performed to calculate the partial atomic charges within the molecule. This analysis provides valuable information about the distribution of electron density and the nature of chemical bonds.

For a molecule like this compound, these calculations would reveal the precise bond lengths and angles of the gallate anion and its interaction with the sodium cation. The Mulliken charges would indicate the extent of charge separation between the carboxylate group and the sodium ion, as well as the charge distribution across the aromatic ring and its hydroxyl groups. This information is crucial for understanding the molecule's reactivity and its interactions with other species, such as biological receptors or material surfaces.

Structural Modeling of Receptor-Ligand Interactions (e.g., GPRC6A VFT and 7-TM domains)

Sodium gallate has been identified as an agonist for the G protein-coupled receptor 6A (GPRC6A), a receptor involved in regulating energy metabolism and hormone production. nih.govbohrium.comosti.gov Understanding the interaction between sodium gallate and GPRC6A at a molecular level is crucial for elucidating its biological activity. This is achieved through structural modeling of the receptor-ligand complex.

GPRC6A possesses two key domains for ligand binding: the extracellular Venus Flytrap (VFT) domain and the seven-transmembrane (7-TM) domain. nih.govbohrium.complos.org Computational studies, using homology models of these domains, have been employed to predict the binding mode of gallate. nih.govbohrium.com These models suggest that gallic acid, the conjugate acid of sodium gallate, binds to the VFT domain. nih.govbohrium.comosti.gov This binding is thought to be responsible for the agonistic activity of sodium gallate. By contrast, other related compounds, such as epigallocatechin 3-gallate (EGCG), are predicted to bind to both the VFT and 7-TM domains, leading to antagonistic effects. nih.govbohrium.comosti.gov The insights gained from these structural models are instrumental in the rational design of new agonists and antagonists for GPRC6A. bohrium.com

Table 1: Summary of Gallate Interactions with GPRC6A Domains

CompoundGPRC6A Domain(s)Predicted ActivityReference
Gallate (from Sodium Gallate)Venus Flytrap (VFT)Agonist nih.govbohrium.comosti.gov
Epigallocatechin 3-gallate (EGCG)VFT and 7-Transmembrane (7-TM)Antagonist nih.govbohrium.comosti.gov
L-amino acidsVenus Flytrap (VFT)Agonist bohrium.com

Electrochemical Analysis Techniques

Electrochemical methods are highly sensitive and provide valuable information on the redox properties of molecules and the characteristics of materials.

Voltammetric Determination in Complex Matrices

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of applied potential. These techniques are well-suited for the determination of electroactive species like sodium gallate in complex samples. The phenolic hydroxyl groups on the gallate moiety are susceptible to oxidation, providing a basis for its electrochemical detection.

While direct voltammetric determination of sodium gallate in specific complex matrices is not extensively documented, related studies provide a strong methodological foundation. For instance, a voltammetric method for the determination of propyl gallate has been developed using linear sweep voltammetry with a gold electrode. researchgate.net Furthermore, the use of sodium gallate-exfoliated graphene has been reported for the simultaneous voltammetric determination of other phenolic compounds, highlighting the utility of gallate-modified electrodes in electroanalysis. acs.org The challenges in analyzing complex matrices, such as those found in food or biological samples, can often be overcome by careful selection of the electrode material, supporting electrolyte, and voltammetric waveform.

Electrochemical Impedance Spectroscopy (EIS) for Material Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrical properties of materials and their interfaces with electrolytes. researchgate.netnsf.gov The method involves applying a small amplitude AC potential over a wide range of frequencies and measuring the resulting current response. The data is typically presented as a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract parameters such as resistance and capacitance. nsf.gov

Microscopy for Morphological and Structural Analysis

Microscopy techniques are essential for visualizing the morphology and crystal structure of materials at the micro- and nano-scale.

Scanning Electron Microscopy (SEM) is a widely used technique to study the surface topography of materials. In the context of gallate-containing materials, SEM has been used to observe the morphology of gallic acid-enhanced alginate hydrogels and inorganic polymers synthesized from gallate precursors. researchgate.net For this compound, SEM would be invaluable for examining the particle shape, size distribution, and surface features of its crystalline or amorphous powders.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. XRD analysis of γ-sodium gallate (γ-NaGaO₂) has revealed an orthorhombic crystal system belonging to the space group Pbca. researchgate.net For polycrystalline samples, the Rietveld refinement method can be applied to the powder XRD pattern to obtain detailed structural information. researchgate.net Studies on thin films of β-NaGaO₂ grown by ultrasonic spray pyrolysis have used XRD to identify the crystalline phase and determine the preferential orientation of the crystal growth. tandfonline.com These crystallographic investigations are fundamental to understanding the solid-state properties of this compound and its various polymorphs.

Table 2: Crystallographic Data for γ-Sodium Gallate (γ-NaGaO₂)

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPbca (No. 61) researchgate.net

Field Emission Scanning Electron Microscopy (FESEM) with EDX Mapping

Field Emission Scanning Electron Microscopy (FESEM) is a powerful technique for obtaining high-resolution images of the surface topography of materials. blue-scientific.com Unlike conventional scanning electron microscopes, FESEM utilizes a field-emission gun as an electron source, which provides a much brighter and more coherent electron beam. This results in significantly improved spatial resolution, allowing for the detailed visualization of nanoscale features. blue-scientific.com When characterizing this compound powder, FESEM analysis would reveal critical information about its particle morphology, including size, shape, and surface texture. The high performance of FESEM at lower acceleration voltages is particularly advantageous for imaging beam-sensitive organic materials, minimizing sample damage while providing clear images. blue-scientific.com

Coupled with FESEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) mapping provides elemental analysis of the sample. nih.gov As the high-energy electron beam of the FESEM scans the sample, it excites atoms, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. nih.gov For this compound, an EDX map would show the distribution of sodium (Na), carbon (C), and oxygen (O) across the sample's surface, confirming the compound's elemental composition and homogeneity. This combined approach of FESEM-EDX is crucial for correlating the morphology of the particles with their elemental makeup. researchgate.net

Analytical TechniqueInformation ObtainedRelevance to this compound
Field Emission Scanning Electron Microscopy (FESEM)High-resolution surface imaging, particle size, particle shape, surface topography.Provides detailed visualization of the morphology of the solid-state compound. blue-scientific.com
Energy-Dispersive X-ray (EDX) MappingElemental composition, distribution of elements.Confirms the presence and uniform distribution of Sodium, Carbon, and Oxygen. nih.gov

Transmission Electron Microscopy (TEM) for Nanostructured Materials

Transmission Electron Microscopy (TEM) is an essential tool for characterizing the internal structure of materials at the nanoscale. researchgate.net Unlike FESEM, which analyzes the surface, TEM operates by passing a beam of electrons through an ultra-thin specimen. researchgate.net The interaction of the electrons with the material forms an image that reveals details about morphology, crystal structure, and composition.

For the analysis of nanostructured this compound, TEM can provide precise measurements of nanoparticle size and size distribution. nih.gov It allows for the direct visualization of individual particles, offering insights into their shape and aggregation state. Furthermore, by using techniques such as selected area electron diffraction (SAED), TEM can determine the crystallinity of the material. A crystalline sample will produce a distinct diffraction pattern of spots, while an amorphous sample will generate diffuse rings. This information is vital for understanding the physical properties of the nanostructured compound. The preparation of samples for TEM is critical, as they must be thin enough to be electron-transparent, typically below 100 nm. researchgate.net

Analytical TechniqueInformation ObtainedRelevance to Nanostructured this compound
Transmission Electron Microscopy (TEM)Internal structure, particle size and distribution, morphology of nanoparticles. nih.govEnables direct visualization and measurement of nanostructures.
Selected Area Electron Diffraction (SAED)Crystallinity, lattice structure.Determines whether the nanostructured material is crystalline or amorphous.

Chromatographic and Mass Spectrometric Techniques for Characterization

Chromatographic and mass spectrometric methods are fundamental for the separation, identification, and quantification of chemical compounds in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of non-volatile, polar compounds like sodium gallate.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. rsc.org For the analysis of sodium gallate, a reversed-phase HPLC (RP-HPLC) method would typically be employed. nih.govmyfoodresearch.com In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for sodium gallate or similar compounds involves a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netnih.gov Detection is often performed using a UV-Vis detector, as the benzene (B151609) ring and carboxyl group in the gallate structure absorb UV light at specific wavelengths. scispace.com The method's parameters, such as mobile phase composition, flow rate, and detection wavelength, are optimized to achieve good resolution and sensitivity. myfoodresearch.comsci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. rsc.org This tandem technique is invaluable for the definitive identification and structural elucidation of compounds. After separation by the HPLC column, the eluent containing sodium gallate enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like sodium gallate, typically operating in negative ion mode to deprotonate the phenolic hydroxyl or carboxylic acid groups, forming the [M-H]⁻ ion.

The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For sodium gallate (molecular weight 192.10 g/mol ), the parent gallate anion would be observed at an m/z of 169. nih.govsigmaaldrich.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint for the compound, enabling highly confident identification. nih.govnih.gov LC-MS/MS methods are known for their high sensitivity and specificity, allowing for the detection of trace amounts of the compound. nih.govresearchgate.net

Applications in Materials Science and Chemical Engineering Research

A Key Reagent in Chemical Synthesis and Modification

Sodium 3,4,5-trihydroxybenzoate (B8703473) serves as a valuable reagent in various chemical synthesis and modification processes. Its unique structure, featuring a carboxylate group and three hydroxyl groups on the benzene (B151609) ring, allows it to participate in a variety of chemical reactions.

Stabilization of Chemical Compounds

The antioxidant properties of sodium 3,4,5-trihydroxybenzoate make it an effective agent for stabilizing other chemical compounds. nih.gov The multiple hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative degradation of sensitive materials. This characteristic is particularly important in preserving the integrity and extending the shelf life of various chemical formulations.

A Precursor in the Synthesis of Other Chemical Derivatives

Sodium 3,4,5-trihydroxybenzoate is a versatile precursor in the synthesis of a wide array of chemical derivatives. Its reactive functional groups provide a scaffold for further chemical modifications, enabling the creation of more complex molecules with tailored properties. This has led to its use in the development of new pharmaceuticals, polymers, and other specialty chemicals.

Catalytic Activity in Redox Reactions

The compound has demonstrated notable catalytic activity in various redox reactions, which involve the transfer of electrons between chemical species. This has opened up new avenues for its application in sustainable energy technologies and advanced materials synthesis.

Investigation of Catalytic Activity in Hydrogen Evolution and Carbon Dioxide Reduction

Researchers are actively investigating the potential of sodium 3,4,5-trihydroxybenzoate and its derivatives as catalysts in two critical environmental reactions: hydrogen evolution and carbon dioxide reduction. The hydrogen evolution reaction (HER) is a key process in producing clean hydrogen fuel from water. nih.govnih.gov Studies have explored the use of various metal complexes and nanomaterials as catalysts for HER, and the structural motifs present in sodium gallate could be beneficial in designing new, efficient catalysts. rsc.orgresearchgate.net

Similarly, the electrochemical reduction of carbon dioxide (CO2RR) into valuable fuels and chemicals is a promising strategy for mitigating greenhouse gas emissions. mdpi.comcsic.es Research has shown that catalysts can be designed to improve the efficiency and selectivity of CO2RR. nih.govnih.gov The functional groups on the sodium 3,4,5-trihydroxybenzoate molecule could play a role in binding and activating CO2, a crucial step in its conversion.

A Precursor for Gallium-Based Nanomaterials via Electrochemical Methods

Recent advancements have highlighted the use of gallium-based liquid metals as a medium for synthesizing various nanomaterials. yilianglin.grouprsc.org Electrochemical methods are employed to produce these nanomaterials, and precursors are essential for their formation. mdpi.com Sodium 3,4,5-trihydroxybenzoate, with its ability to complex with metal ions, is being explored as a precursor in the electrochemical synthesis of gallium-based nanomaterials. nih.govresearchgate.net These nanomaterials exhibit unique properties and have potential applications in electronics and catalysis.

Below is an interactive data table summarizing the properties of Sodium 3,4,5-trihydroxybenzoate:

PropertyValueSource
IUPAC Namesodium;3,4,5-trihydroxybenzoate nih.gov
Molecular FormulaC7H5NaO5 nih.gov
Molecular Weight192.10 g/mol nih.gov
InChI KeyFZHLWVUAICIIPW-UHFFFAOYSA-M sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
Purity95% sigmaaldrich.com

Mechanistic Studies of Catalytic Performance

To optimize the catalytic performance of materials derived from or incorporating sodium 3,4,5-trihydroxybenzoate, it is crucial to understand the underlying reaction mechanisms. Mechanistic studies focus on elucidating the step-by-step pathway of a catalytic reaction. This involves identifying reaction intermediates, determining rate-limiting steps, and understanding how the catalyst's structure influences its activity and selectivity. Such studies are vital for the rational design of more efficient and robust catalysts for a variety of chemical transformations.

Methodologies for Resolving Contradictions in Reported Catalytic Activity

In the field of catalysis, it is not uncommon for different studies to report conflicting results regarding the activity of a specific catalyst. These contradictions can arise from a multitude of factors, including subtle differences in catalyst synthesis, experimental conditions, and analytical techniques. Resolving such discrepancies is crucial for the scientific advancement and industrial application of catalytic processes.

Several methodologies can be employed to address and resolve these contradictions:

Standardized Testing Protocols: The development and adoption of standardized protocols for catalyst testing can significantly reduce variability between different research groups. This includes defining precise conditions for temperature, pressure, reactant concentrations, and flow rates.

In-situ and Operando Characterization: Techniques that allow for the characterization of a catalyst under actual reaction conditions (operando spectroscopy) can provide invaluable insights into the catalyst's structure and active sites during the reaction. researchgate.net This can help to identify the true catalytically active species and understand why different preparations might lead to different outcomes.

Computational Modeling: Theoretical approaches, such as Density Functional Theory (DFT), can be used to model the catalytic reaction at a molecular level. google.com These models can help to elucidate reaction mechanisms, identify the most likely active sites, and predict how changes in the catalyst's structure will affect its activity, thereby providing a framework for understanding experimental observations. tandfonline.com

Round-Robin Studies: In a round-robin study, the same catalyst sample is sent to multiple laboratories for independent testing. This approach can help to distinguish between variations caused by the catalyst itself and those arising from differences in experimental setups and procedures.

Detailed Synthesis Reporting: A thorough and detailed description of the catalyst synthesis method is paramount. Small, seemingly insignificant changes in synthesis parameters can have a profound impact on the final material's catalytic properties.

While these methodologies are broadly applicable, there is no specific information in the reviewed literature detailing contradictions in the catalytic activity of inorganic sodium gallates that would necessitate such resolution strategies. One study did investigate the potential catalytic role of sodium tetrahydroxogallate (NaGa(OH)₄) in the context of a galinstan liquid metal alloy but concluded that the catalytic activity originated from the alloy itself, not the sodium gallate. rsc.org

Formation of Gallium-Containing Compounds and Alloys

The formation of compounds and alloys containing gallium is a significant area of research due to their diverse applications in electronics, catalysis, and materials science.

Gallium readily forms alloys with other metals, most notably indium and tin. The eutectic alloy of gallium, indium, and tin is commonly known as Galinstan. wikipedia.org A typical composition for eutectic Galinstan is 68.5% gallium, 21.5% indium, and 10.0% tin by mass, which is liquid at room temperature with a melting point of approximately 11°C (52°F). liquidmetalalloy.com Commercial Galinstan products may have slightly different compositions and can remain liquid at temperatures as low as -19°C (-2°F). liquidmetalalloy.com

These alloys are notable for their low toxicity, making them a viable replacement for mercury in applications such as thermometers and liquid-mirror telescopes. wikipedia.orgliquidmetalalloy.com They are also being investigated as thermal interface materials for cooling computer hardware due to their high thermal conductivity. wikipedia.orgliquidmetalalloy.com

There is no evidence in the scientific literature to suggest that this compound is involved in the formation of gallium-indium-tin alloys. While sodium can be alloyed with gallium azom.com, this is a separate process from the formation of Galinstan.

Sodium gallium oxide (NaGaO₂) is an inorganic compound that has garnered interest for its potential applications in various technological fields. It can be synthesized through several methods, including the high-temperature reaction of sodium oxalate (B1200264) with gallium oxide at 1200°C. google.com It can also be formed by dissolving gallium (III) oxide in a sodium hydroxide (B78521) solution. brainly.com

Under high-pressure and high-temperature conditions, NaGaO₂ can exist in different crystalline phases, such as the orthorhombic β-NaGaO₂ and the hexagonal α-NaGaO₂.

One of the notable applications of sodium gallium oxide is as an electrolyte additive in aluminum-based semi-fuel cells. google.comdtic.mil In alkaline electrolytes, an insulating oxide layer can form on the surface of the aluminum anode, which is detrimental to the performance and efficiency of the cell. google.com When dissolved in the caustic electrolyte, NaGaO₂ provides Ga(III) ions that inhibit the formation of this passivating oxide layer. google.com

A key advantage of NaGaO₂ over other gallium compounds like gallium oxide (Ga₂O₃) is its complete solubility in caustic electrolytes, which allows for precise control of its concentration in the solution. google.comdtic.mil The compound is stable in air and exists as a solid powder at room temperature, simplifying storage and handling. google.com

Application of NaGaO₂ in Al-SFCDetails
Function Anode activator, prevents oxide layer formation
System Aluminum-based semi-fuel cell (Al-SFC)
Electrolyte Alkaline (e.g., seawater/sodium hydroxide)
Mechanism Provides Ga(III) ions to inhibit Al₂O₃ formation
Advantage High solubility in caustic electrolytes

β-NaGaO₂ thin films have been successfully grown using the ultrasonic spray pyrolysis technique. tandfonline.com This method involves atomizing an aqueous precursor solution containing dissolved gallium oxide and sodium hydroxide and depositing it onto a heated substrate. tandfonline.com This technique allows for a high growth rate and, importantly, overcomes the issue of sodium depletion that can occur in other deposition methods like sputtering or evaporation due to the high vapor pressure of sodium-containing components. tandfonline.com

These β-NaGaO₂ thin films are primarily used as a precursor for the growth of β-CuGaO₂ thin films, which are being investigated as a material for environmentally friendly thin-film solar cells. tandfonline.com

Ultrasonic Spray Pyrolysis of β-NaGaO₂Details
Precursor Solution Aqueous solution of gallium oxide and sodium hydroxide
Growth Rate 300–500 nm/min
Film Orientation [00l]-oriented
Advantage Overcomes sodium depletion in the film
Application Precursor for β-CuGaO₂ thin films

The term "Sodium Gallate-Gallium-Germanate Crystal (SGGG)" as presented in the outline appears to be a misnomer. The acronym SGGG typically refers to a Substituted Gadolinium Gallium Garnet. A common example of an SGGG crystal has the composition Gd₂.₆Ca₀.₄Ga₄.₁Mg₀.₂₅Zr₀.₆₅O₁₂, which is grown by the Czochralski (CZ) method. mtixtl.com These crystals are primarily used as substrates for growing bismuth-substituted iron garnet epitaxial films, which have applications in magneto-optical devices. mtixtl.com There is no indication that sodium is a constituent of these SGGG crystals.

Synthesis of One-Dimensional Tunneled Sodium Zirconogallate (NZGO)

Sodium zirconogallate (NZGO) is recognized as a one-dimensional fast sodium-ion conductor. nsf.gov Its synthesis can be achieved through a vapor phase conversion mechanism. nsf.govchemrxiv.org This process is a key area of research for developing materials for various electrochemical devices. nsf.gov

The synthesis involves fabricating a composite electrolyte, which pairs the sodium-ion conductor (NZGO) with an oxygen-ion conductor, such as yttria-stabilized zirconia (YSZ). nsf.gov The kinetics of the vapor phase conversion process are a significant factor in the synthesis, with studies indicating that samples with a finer grain structure tend to show higher kinetic rates. nsf.govchemrxiv.org This is attributed to the presence of larger three-phase boundaries per unit area. nsf.govchemrxiv.org

Characterization of the resulting NZGO-YSZ composite is performed using techniques like diffraction, electron microscopy, and electrochemical impedance spectroscopy (EIS). nsf.govchemrxiv.org EIS analysis helps in determining the material's conductive properties across a range of temperatures. nsf.gov For instance, the total conductivity can be fitted to an Arrhenius type equation, which has shown activation energies varying from 0.23 eV at temperatures below 550°C to 1.07 eV at temperatures above this point. chemrxiv.org Long-term operation at high temperatures, however, can lead to degradation, including a loss of sodium content and a decrease in conductivity. chemrxiv.org

Table 1: Properties of Sodium Zirconogallate (NZGO) Composite Electrolyte

Property Description Source(s)
Ionic Conductivity Fast sodium-ion conductor nsf.gov
Synthesis Method Vapor phase conversion mechanism nsf.govchemrxiv.org
Composite Material Often combined with Yttria-Stabilized Zirconia (YSZ) nsf.gov
Activation Energy 0.23 eV (< 550°C) to 1.07 eV (> 550°C) chemrxiv.org

| Degradation Factors | Loss of sodium content and decreased conductivity at high temperatures | chemrxiv.org |

Nanoporous Materials and Membranes

Preparation from Gallic Acid-Derived Monomers (as gallate salts)

Nanoporous materials can be prepared using monomers derived from gallic acid, which includes its salt form, sodium gallate. A key method is interfacial polymerization, where a naturally derived monomer, such as allylated gallic acid (AG), is used to create thin-film composite membranes. acs.orgacs.org In this process, the AG monomer reacts with another chemical, like trimesoyl chloride, to form a thin polyester (B1180765) film. acs.org The concentration of the monomer and the reaction time are critical variables that are adjusted to control the properties of the resulting membrane. acs.orgacs.org

Another approach involves loading gallic acid into pre-existing nanoporous structures, such as mesoporous silica (B1680970) materials like MCM-41 and MCM-48. mdpi.com This is typically achieved by contacting the porous material with a saturated solution of gallic acid, often under vacuum to ensure the gallic acid molecules effectively penetrate and load into the porous system. mdpi.com Scanning electron microscopy (SEM) can confirm that the majority of the gallic acid is arranged inside the pores rather than just on the surface. mdpi.com

Additionally, gallic acid can be grafted onto biopolymers like chitosan (B1678972) to create composite hydrogels. nih.gov These hydrogels possess a three-dimensional porous structure, making them suitable for various applications. nih.gov

Application in Thermotropic and Lyotropic Liquid Crystal Systems

Gallic acid and its salts, like sodium gallate, possess amphiphilic properties, meaning they have both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This characteristic is fundamental to the formation of lyotropic liquid crystals. wikipedia.org Lyotropic liquid crystals form when amphiphilic molecules are dissolved in a solvent, and the resulting phase depends on both temperature and the concentration of the molecules. nih.gov

As the concentration of an amphiphile in a solution increases, the molecules self-assemble into various ordered structures, starting from spherical or rod-like micelles and progressing to more complex hexagonal or lamellar phases. wikipedia.orgfrontiersin.org While direct studies detailing the use of sodium gallate in these systems are not prevalent, its molecular structure—a hydrophilic head (the carboxylate and hydroxyl groups) and a more hydrophobic benzene ring—makes it a candidate for forming such lyotropic phases. wikipedia.orgnih.gov The formation and type of liquid crystal phase would be influenced by the balance of intermolecular interactions. wikipedia.org In contrast, thermotropic liquid crystals change phase primarily due to temperature variations. frontiersin.orgresearchgate.net

Fabrication of Polymer Films with Tailored Porosity and Selective Layers

The fabrication of polymer films with customized porosity can be achieved using gallic acid-derived monomers. acs.org The interfacial polymerization technique used to create these films allows for the development of selective layers with specific properties. acs.orgacs.org For example, when using allylated gallic acid, the resulting polyester film retains unreacted allyl groups on its surface. acs.org These available functional groups provide a platform for further chemical modifications, such as grafting polymer brushes onto the surface to enhance certain properties like antifouling resistance. acs.org

General techniques for creating porosity in polymer films include solvent-based methods, where a polymer is dissolved and then precipitated by exposure to a non-solvent, inducing the formation of nanostructures. nih.gov Another method is layer-by-layer (LbL) assembly, where components can be selectively removed after film formation to create pores. nih.gov By combining a functional monomer like allylated gallic acid with these established fabrication techniques, it is possible to produce polymer films with highly tailored porosity and selective surface chemistries for advanced applications. acs.orgnih.gov

Potential Applications in Nanofiltration

Polymer membranes derived from gallic acid monomers have shown significant potential for nanofiltration applications. acs.orgacs.org Thin-film composite membranes made from allylated gallic acid have been tested for their ability to separate different inorganic salts from water. acs.org

Research findings indicate that these membranes exhibit selective ion retention. acs.org The performance of these gallic acid-derived membranes demonstrates their suitability for integration into advanced water treatment and separation processes. acs.org The ability to further modify the membrane surface also opens up possibilities for applications beyond nanofiltration, including catalyst immobilization and the development of biosensors. acs.org

Table 2: Nanofiltration Performance of Allylated Gallic Acid (AG) Derived Membranes

Parameter Finding Source(s)
Monomer Allylated Gallic Acid (AG) acs.orgacs.org
Fabrication Method Interfacial Polymerization acs.orgacs.org
Inorganic Salt Retention Order Na₂SO₄ > MgSO₄ ≈ NaCl acs.org
Key Feature Free allyl groups on the surface allow for further functionalization acs.org

| Potential Applications | Nanofiltration, catalyst immobilization, biosensors | acs.org |

Surface Chemistry and Adsorption Studies

The surface chemistry of sodium 3,4,5-trihydroxybenzoate and related gallic acid compounds is critical in adsorption processes. Studies have investigated the adsorption of gallic acid onto the surfaces of mesoporous materials. mdpi.com In one such study, gallic acid was loaded into the pores of MCM-41 and MCM-48 silica materials from an acetone (B3395972) solution under vacuum. mdpi.com

Characterization techniques such as Brunauer–Emmett–Teller (BET) analysis and scanning electron microscopy (SEM) confirmed the successful loading of gallic acid primarily within the porous structure, with only a small amount deposited on the external surface. mdpi.com This demonstrates the high affinity of gallic acid for the silica surface and the effectiveness of the vacuum-assisted adsorption method. mdpi.com

Chemical Modification of Hyper-Cross-Linked Resins

Hyper-cross-linked resins are a class of porous polymers characterized by their high surface area and extensive cross-linking, which provides them with exceptional stability and adsorption capabilities. However, to enhance their selectivity and performance for specific applications, their surfaces are often chemically modified. The introduction of functional groups can tailor the resin's polarity and interaction mechanisms with target molecules.

Research has explored the modification of hyper-cross-linked polymers with phenolic compounds to introduce hydroxyl groups onto the resin surface. researchgate.netnih.govnih.gov While direct studies on sodium gallate are limited, research on gallic acid modification provides significant insights into how sodium gallate would behave in such a process. For instance, gallic acid has been successfully incorporated into polystyrene-based polymers through nucleophilic substitution followed by Friedel–Crafts alkylation, creating hyper-cross-linked polymers with multiple phenolic hydroxyl groups. acs.org This process results in resins with a high Brunauer–Emmett–Teller (BET) surface area and a substantial number of acidic functional groups. acs.org

The modification process typically involves reacting the base polymer with the modifying agent under specific conditions. In the case of modifying with a compound like sodium gallate, the reaction would likely proceed via its phenolic hydroxyl groups. The process can be designed to control the amount of the functional modifier uploaded onto the resin surface, thereby fine-tuning the polarity of the final material. nih.gov The resulting modified resins exhibit a micro/mesoporous structure, with a significant portion of the surface area and pore volume being in the micropore range. nih.gov

A study on modifying hyper-cross-linked resins with multiple phenolic hydroxyl groups demonstrated the successful incorporation of these functionalities, leading to adsorbents with enhanced performance for capturing specific organic pollutants from aqueous solutions. nih.gov Another approach involved the modification of a hyper-cross-linked polymeric adsorbent with multiple phenolic hydroxyl groups, which was then used for the effective removal of p-nitroaniline from water. nih.gov

Adsorption Equilibria and Kinetics of Target Analytes on Modified Resins

The introduction of functional groups, such as the multiple phenolic hydroxyls from gallate moieties, onto hyper-cross-linked resins significantly influences their adsorption behavior towards various target analytes. The modified resins exhibit enhanced adsorption capacities and selectivity, particularly for polar organic compounds.

For example, a hyper-cross-linked polymer modified with gallic acid (PS-GA-DCE) demonstrated a remarkably high adsorption capacity for o-nitrophenol from aqueous solutions. acs.org The adsorption performance of such modified resins is influenced by several factors, including the initial concentration of the analyte, temperature, and the pH of the solution. rsc.org The adsorption process on these functionalized resins is often primarily driven by hydrogen bonding interactions between the phenolic hydroxyl groups of the resin and the functional groups of the adsorbate, with micropore filling also playing a role. acs.org

The kinetics of adsorption on these materials are typically rapid, with equilibrium being reached in a relatively short time. nih.gov The experimental kinetic data can often be well-described by models such as the micropore diffusion model and the intraparticle diffusion model. nih.govacs.org Adsorption isotherms, which describe the equilibrium relationship between the concentration of the analyte in the solution and the amount adsorbed on the resin, are often well-fitted by the Langmuir or Freundlich models. acs.orgrsc.org

The following table summarizes the adsorption capacities of a gallic acid-modified hyper-cross-linked resin for different analytes.

Target AnalyteAdsorbentMaximum Adsorption Capacity (q_max)Adsorption Isotherm ModelReference
o-NitrophenolPS-GA-DCE1052 mg/g at 298 KLangmuir acs.org
Salicylic AcidHF-02 (Isatin-modified)350.7 mg/gFreundlich rsc.org
Gallic AcidHF-02 (Isatin-modified)160.8 mg/gFreundlich rsc.org
AnilinePhenol-modified resin169.2 mg/gNot specified nih.gov

Desorption of the adsorbed analytes can often be achieved using solutions of acids, bases, or organic solvents, allowing for the regeneration and reuse of the adsorbent material. For instance, a 5% sodium hydroxide solution was found to be effective for desorbing o-nitrophenol from a gallic acid-modified polymer. acs.org

Characterization of Silver Colloidal Interfaces for Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that utilizes the enhancement of Raman scattering from molecules adsorbed on or near the surface of plasmonic nanostructures, such as silver or gold colloids. The interaction between the analyte and the metallic surface is crucial for the SERS effect. Sodium gallate, and its parent compound gallic acid, can be used as probe molecules to characterize the interfaces of these colloidal systems.

The SERS spectrum of gallic acid has been successfully obtained using a modified silver colloid, providing insights into the orientation and interaction of the molecule with the silver surface. uchile.clnih.gov It is proposed that the gallic acid molecule adsorbs on the silver surface in a tilted orientation with respect to the surface. uchile.clnih.gov The analysis of the SERS selection rules, which govern which vibrational modes are enhanced, helps in deducing this orientation. uchile.cl

Studies have shown that the SERS spectra of polyphenols like gallic acid can exhibit significant changes compared to their normal Raman spectra, indicating a strong interaction with the metal surface. mdpi.com These changes can include the weakening of some vibrational bands and the intensification of others. mdpi.com In some cases, the interaction with the silver surface can even catalyze chemical changes in the adsorbed molecule, such as polymerization or ring-opening reactions. researchgate.net

The table below presents key SERS bands of gallic acid on a silver colloid and their assignments, which are indicative of the molecule-surface interaction.

Wavenumber (cm⁻¹)AssignmentObservation in SERSReference
~1600C=C stretching of the aromatic ringStrong uchile.cl
~1370C-O-H in-plane bending and C-C stretchingEnhanced uchile.cl
~1250C-O stretching and O-H in-plane bendingEnhanced uchile.cl
~860Ring breathingWeakened in SERS mdpi.com
~700Out-of-plane ring deformationEnhanced in SERS uchile.cl

The ability to obtain detailed vibrational information from molecules like sodium gallate at very low concentrations makes SERS a powerful tool for studying the surface chemistry of colloidal nanoparticles and understanding the nature of the analyte-substrate interface.

Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of chemical compounds. Sodium gallate is relevant in this context both in its synthesis and its potential applications in sustainable processes.

Sustainable Polyphenolate-Assisted Hydrotropic Solubilization

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, known as a hydrotrope, increases the aqueous solubility of a sparingly soluble substance. humanjournals.comnih.gov This technique is considered a green and cost-effective alternative to the use of organic solvents for enhancing the solubility of poorly water-soluble compounds. nih.govijrrjournal.com Hydrotropic agents are typically ionic organic salts that are readily soluble in water. humanjournals.comwisdomlib.org

While direct studies on sodium gallate as a primary hydrotrope are not extensively documented, the structural characteristics of sodium gallate—an ionic organic salt with a polyphenolic component—suggest its potential as a hydrotropic agent. The sodium salts of other organic acids, such as sodium benzoate (B1203000) and sodium salicylate, are well-known hydrotropes. humanjournals.comwisdomlib.org Furthermore, polyphenolic compounds like epigallocatechin gallate (EGCG) and tannic acid have been shown to act as effective solubilizing agents for hydrophobic drugs at millimolar concentrations, a process akin to hydrotropy. nih.gov This suggests that sodium gallate, as a sodium salt of a polyphenol, could exhibit similar properties.

The mechanism of hydrotropic solubilization is complex and can involve the formation of molecular aggregates or complexes between the hydrotrope and the insoluble solute. The presence of the multiple hydroxyl groups and the aromatic ring in the gallate moiety could facilitate various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the solubilization process.

The use of a polyphenolate like sodium gallate for hydrotropic solubilization would be considered a sustainable approach due to the potential biodegradability and lower toxicity of the hydrotrope compared to many synthetic surfactants and organic solvents.

Exploration of Green Synthesis Routes for Sodium Gallate and Derivatives

The synthesis of sodium gallate itself can be achieved through green chemistry principles. The most common and straightforward method involves the neutralization of gallic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate. researchgate.net

Reaction Scheme: C₇H₆O₅ (Gallic Acid) + NaOH → C₇H₅NaO₅ (Sodium Gallate) + H₂O

This reaction is typically carried out in water, an environmentally benign solvent. The use of sodium bicarbonate is particularly advantageous as it is a milder base and selectively reacts with the more acidic carboxylic acid group of gallic acid, leaving the phenolic hydroxyl groups intact. researchgate.net The process has a high atom economy, producing water as the only byproduct. The resulting sodium gallate can then be isolated by evaporation of the water and purified by washing with a solvent in which it is insoluble, such as diethyl ether, to remove any unreacted gallic acid. researchgate.net

In a related green synthesis application, gallic acid has been used as a reducing and capping agent for the synthesis of silver nanoparticles (AgNPs). nih.gov This method avoids the use of harsh reducing agents and toxic solvents, aligning with the principles of green chemistry. The gallic acid not only reduces the silver ions to form nanoparticles but also coats their surface, providing stability. nih.gov This demonstrates the utility of gallate derivatives in sustainable nanotechnology.

Other Chemical Reactivity Investigations

The chemical reactivity of sodium gallate is largely dictated by the functional groups present in the gallate anion: the carboxylate group and the three phenolic hydroxyl groups. These groups make the compound susceptible to various chemical transformations and allow it to participate in a range of chemical reactions.

One of the most significant aspects of the chemical reactivity of gallates is their antioxidant activity. patsnap.comresearchgate.net The phenolic hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions. patsnap.com This radical scavenging ability is the basis for the use of gallates as antioxidants in various industries. The reactivity of gallates as antioxidants can be studied using electrochemical methods, such as cyclic voltammetry, which can provide quantitative information about their electron-donating ability. researchgate.net

The phenolic hydroxyl groups also make sodium gallate susceptible to oxidation, which can lead to the formation of quinone-type structures and other colored products. This reactivity is particularly relevant in the context of its historical use in the formulation of iron gall inks. mdpi.com

The carboxylate group of sodium gallate is a key site for its ionic interactions and salt formation. It can also participate in esterification reactions under appropriate conditions, although this is more commonly carried out starting from gallic acid.

Oxidation Reactions: From Quinones to Oxidative Polymers

The phenolic structure of this compound makes it highly susceptible to oxidation. This process typically involves the formation of semiquinone radicals as intermediates, which can then be further oxidized to quinones. These reactions are of significant interest due to the potential for creating novel materials with tailored electronic and optical properties.

Under alkaline conditions, the oxidation of gallate derivatives is accelerated. This leads to the formation of corresponding o-quinone structures. Research has shown that the oxidation of gallic acid, the parent acid of sodium gallate, can result in the formation of two distinct semiquinones. This reactivity is a key aspect of its role as an antioxidant, a substance that inhibits oxidation reactions. researchgate.netlibretexts.org

Furthermore, the oxidation of this compound can lead to the formation of oxidative dimers and polymers. This oxidative coupling is a method being explored for the assembly of larger molecular architectures. The process can involve carbon-carbon bond formation between aromatic rings, leading to the creation of biphenyl-like structures and more complex polymers. Reagents such as iron(III) chloride and copper(II) salts have been used to mediate such oxidative dimerization reactions in related phenolic compounds.

Reduction and Substitution Reactions

The reactivity of this compound is not limited to oxidation. The aromatic ring and its functional groups can also participate in reduction and substitution reactions, opening avenues for the synthesis of a variety of derivatives.

Reduction Reactions: The aromatic ring of this compound is, in principle, susceptible to reduction under specific conditions. One of the most powerful methods for the reduction of aromatic rings is the Birch reduction. This reaction employs an alkali metal, typically sodium or lithium, in liquid ammonia (B1221849) with a proton source like an alcohol. wikipedia.orgbyjus.commasterorganicchemistry.com The result is a non-aromatic cyclohexadiene ring. wikipedia.orgbyjus.commasterorganicchemistry.com While direct studies on the Birch reduction of sodium gallate are not extensively documented, the presence of both electron-donating hydroxyl groups and an electron-withdrawing carboxylate group would influence the regioselectivity of the reduction, making it a complex but potentially valuable transformation for creating novel alicyclic structures.

Substitution Reactions: The hydroxyl and carboxylate groups of this compound are key sites for substitution reactions, allowing for the modification of the molecule's properties.

Esterification: The carboxylate group can be converted back to a carboxylic acid and subsequently esterified. This is a common strategy to increase the lipophilicity of the molecule. For instance, gallic acid is reacted with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to produce alkyl gallates. longwood.edugoogle.comresearchgate.netmdpi.com This Fischer esterification process is a standard method for producing compounds like propyl gallate and octyl gallate. google.com

Etherification and Acylation: The phenolic hydroxyl groups are also reactive centers. Alkylation, the introduction of an alkyl group, can be achieved to form ether linkages. Acylation, the addition of an acyl group, results in the formation of esters at the hydroxyl positions. These modifications can significantly alter the antioxidant potential and solubility of the resulting compounds. The hydroxyl group is generally a poor leaving group, so its conversion to a better leaving group, for example by reaction with a sulfonyl chloride, can facilitate nucleophilic substitution. libretexts.orglibretexts.orgtutorsglobe.com

Sodium-Mediated Deprotonative Borylation of Arenes

A significant area of research in modern synthetic chemistry is the functionalization of C-H bonds in aromatic compounds (arenes). Sodium-mediated deprotonative borylation has emerged as a powerful technique for this purpose. This reaction involves the use of a strong sodium base to remove a proton from the aromatic ring, followed by the introduction of a boron-containing electrophile to form an arylboronate. tutorsglobe.com

Interestingly, in studies involving the deprotonative borylation of arenes using a combination of a sodium amide base (NaTMP) and a gallium-based electrophile, the formation of a "sodium gallate" species was observed. This sodium gallate was found to be less basic and hindered the desired C-H activation of the arene substrate. This observation highlights the potential role of this compound and its derivatives in influencing the reactivity of these complex organometallic systems.

Future Directions and Emerging Research Avenues in the Study of this compound

The scientific inquiry into this compound, also known as sodium gallate, continues to evolve, driven by its potential applications in various fields. As researchers delve deeper into its properties, several key areas have emerged as focal points for future investigations. These avenues promise to not only enhance our fundamental understanding of this compound but also to unlock its full therapeutic and industrial potential. This article explores the prospective pathways in sodium gallate research, from refining analytical methodologies to designing novel derivatives and integrating advanced computational tools.

Q & A

Q. What are the recommended methods for synthesizing sodium 3,4,5-trihydroxybenzoate with high purity for in vitro studies?

Sodium 3,4,5-trihydroxybenzoate (sodium gallate) is typically synthesized via neutralization of gallic acid (3,4,5-trihydroxybenzoic acid) with sodium hydroxide. Key steps include:

  • Dissolving gallic acid in a polar solvent (e.g., water or ethanol) under nitrogen to prevent oxidation.
  • Adding stoichiometric NaOH (1:1 molar ratio) at 40–60°C with continuous stirring.
  • Purifying the product via recrystallization from ethanol-water mixtures or using preparative HPLC to remove residual reactants .
  • Confirming purity via melting point analysis (literature range: 140–144°C) and HPLC (>95% purity) .

Q. How can researchers characterize the molecular structure and purity of sodium 3,4,5-trihydroxybenzoate?

Structural characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of aromatic protons (δ 6.8–7.2 ppm) and hydroxyl groups (δ 8.5–9.5 ppm, exchangeable with D2_2O) .
  • Mass spectrometry (MS) : ESI-MS in negative mode to detect the molecular ion peak [M–Na]^- at m/z 169 .
  • Elemental analysis : Validate the Na content (theoretical ~13.6%) via ICP-OES .
  • FT-IR : Identify O–H (3200–3500 cm1^{-1}) and carboxylate (1600–1650 cm1^{-1}) stretches .

Q. What are the optimal storage conditions to maintain the stability of sodium 3,4,5-trihydroxybenzoate in long-term studies?

The compound degrades under prolonged light exposure or high temperatures (>80°C). Recommended protocols:

  • Store in amber glass vials at –20°C under inert gas (argon or nitrogen).
  • Prepare fresh solutions in deoxygenated buffers (e.g., phosphate-buffered saline, pH 6.5–7.5) for biological assays .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported antioxidant activity of sodium 3,4,5-trihydroxybenzoate across different cell models?

Contradictions may arise from variations in cell type, ROS detection methods, or compound stability. To address this:

  • Use standardized ROS assays (e.g., DCFH-DA for intracellular ROS, TBARS for lipid peroxidation) across models .
  • Include positive controls (e.g., ascorbic acid) and normalize activity to cell viability (MTT assay).
  • Pre-treat cells with ROS scavengers (e.g., NAC) to confirm specificity of antioxidant effects .

Q. How does the stability of sodium 3,4,5-trihydroxybenzoate under varying pH and temperature conditions affect its bioactivity in long-term studies?

Degradation kinetics can be assessed via:

  • Accelerated stability testing : Incubate the compound at pH 2–9 and 25–60°C, then quantify remaining intact molecules via HPLC .
  • Bioactivity correlation : Compare antioxidant IC50_{50} values before and after stress conditions. For example, degradation at pH >8 reduces hydroxyl group availability, lowering radical scavenging capacity .

Q. What are the validated protocols for assessing the receptor-specific activity (e.g., GPRC6A agonism) of sodium 3,4,5-trihydroxybenzoate in cellular assays?

  • Transfected HEK-293 cells : Use HEK-293 cells transiently expressing human GPRC6A and measure intracellular Ca2+^{2+} flux (Fluo-4 AM dye) upon compound treatment .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM; EC50_{50} values for sodium gallate typically range 10–50 µM .
  • Specificity controls : Compare responses to structurally related esters (e.g., octyl gallate) and knockout cell lines .

Q. How can systematic modification of hydroxyl groups in sodium 3,4,5-trihydroxybenzoate be conducted to study structure-activity relationships in antioxidant function?

  • Esterification : Replace hydroxyls with alkyl groups (e.g., methyl, ethyl, octyl) using acyl chlorides or Mitsunobu reactions .
  • Methylation : Protect hydroxyls with methyl ethers (e.g., trimethylsilyl chloride) to assess their role in electron donation .
  • Assay comparators : Test derivatives in DPPH and FRAP assays; unmodified sodium gallate typically shows higher activity than esters due to free hydroxyls .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting data on the pro-oxidant vs. antioxidant effects of sodium 3,4,5-trihydroxybenzoate in cancer models?

  • Dose dependency : Low doses (1–10 µM) often act as antioxidants, while high doses (>50 µM) may generate ROS via Fenton-like reactions in the presence of Fe2+^{2+} .
  • Cell-specific factors : Measure endogenous antioxidant enzymes (e.g., SOD, catalase) and metal ion concentrations in the culture medium .

Q. What methodologies validate the interaction between sodium 3,4,5-trihydroxybenzoate and metal ions in chelation-driven antioxidant mechanisms?

  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd_d) for Fe2+^{2+}/Cu2+^{2+} .
  • UV-Vis spectroscopy : Monitor shifts in λmax_{max} (e.g., 270 nm for gallate-Fe3+^{3+} complexes) .
  • EPR : Detect radical scavenging efficiency in the presence/absence of metal chelators (e.g., EDTA) .

Experimental Design

Q. Q. What controls are essential when designing in vivo studies to evaluate the bioavailability of sodium 3,4,5-trihydroxybenzoate?

  • Pharmacokinetic controls : Include a radiolabeled tracer (e.g., 14^{14}C-gallate) to track absorption and metabolism .
  • Matrix-matched calibration : Use plasma/tissue homogenates spiked with known concentrations to correct for matrix effects in LC-MS/MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.